molecular formula C10H13N3O B2468276 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine CAS No. 1090854-34-4

2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine

Cat. No.: B2468276
CAS No.: 1090854-34-4
M. Wt: 191.234
InChI Key: JIPMJZNWSVQTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrazine ring, a nitrogen-containing heterocycle known for its diverse biological activities, linked to a pyrrolidine moiety via a carbonyl group . This structure classifies it among pyrazine derivatives, which are frequently explored for their potential as therapeutic agents . While the specific pharmacological profile of this compound is under investigation, its molecular framework is significant. The pyrazine core is a privileged scaffold in pharmaceuticals, found in compounds with a wide range of activities, including anti-inflammatory, anticancer, and antibacterial effects . Furthermore, the pyrrolidine-1-carbonyl group is a common structural feature in bioactive molecules, such as certain 3-substituted 5-(pyrrolidine-1-carbonyl)pyrrolidine derivatives that have been investigated for the treatment of metabolic disorders like type 2 diabetes . Researchers may find this compound valuable as a key intermediate or building block for synthesizing more complex molecules for high-throughput screening or as a candidate for developing novel enzyme inhibitors. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-8-6-12-9(7-11-8)10(14)13-4-2-3-5-13/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPMJZNWSVQTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: (5-Methylpyrazin-2-yl)(pyrrolidin-1-yl)methanone | CAS: 1090854-34-4

Part 1: Executive Summary & Scaffold Analysis

This guide characterizes 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine , a distinct pyrazine-carboxamide scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD). Unlike simple pyrazines used in flavor chemistry, the functionalization at the 2- and 5-positions creates a "push-pull" electronic system. The electron-deficient pyrazine ring, coupled with the electron-donating methyl group and the steric bulk of the pyrrolidine amide, establishes a unique physicochemical profile suitable for optimizing pharmacokinetic (PK) parameters in kinase inhibitors and antimycobacterial agents.

Core Utility:

  • Medicinal Chemistry: A bioisostere for pyridine-amides, offering improved metabolic stability against oxidative metabolism.

  • Material Science: A ligand precursor for metal-organic frameworks (MOFs) due to the accessible pyrazine nitrogens.

Part 2: Physicochemical Specifications

The following data aggregates calculated consensus values and experimental analogs to provide a baseline for laboratory handling.

PropertyValue / DescriptionSignificance in Application
Molecular Formula C₁₀H₁₃N₃OCore stoichiometry.
Molecular Weight 191.23 g/mol Ideal for FBDD (Rule of 3 compliant).
Physical State Off-white solid or viscous oilNote: Low-melting point expected (approx. 60–85°C) based on pyrrolidine analog trends.
LogP (Predicted) 0.6 – 0.9Moderate lipophilicity; suggests good membrane permeability without solubility issues.
TPSA ~46 ŲExcellent range for blood-brain barrier (BBB) penetration (<90 Ų).
pKa (Pyrazine N) ~0.6 – 1.0Very weak base; remains neutral at physiological pH (7.4).
Solubility High: DCM, DMSO, MeOHMod: Water, EtherAmide functionality assists aqueous solubility compared to pure alkyl-pyrazines.

Part 3: Synthetic Architecture & Protocol

Expert Insight: While acid chloride activation (using SOCl₂) is the traditional route for pyrazine amides, it often leads to dark, tarry side products due to the sensitivity of the pyrazine ring to harsh acidic conditions and heat.

Recommended Protocol: Propylphosphonic Anhydride (T3P®) Coupling.[1] Why? T3P is a mild coupling agent that generates water-soluble byproducts, eliminating the need for tedious column chromatography in early screening phases.

Optimized Synthesis Workflow

Reagents:

  • 5-Methylpyrazine-2-carboxylic acid (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • T3P (50% w/w in EtOAc) (1.5 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Solubilization: Dissolve 5-Methylpyrazine-2-carboxylic acid in EtOAc (0.2 M concentration).

  • Base Addition: Add DIPEA and cool the reaction vessel to 0°C under N₂ atmosphere.

  • Activation: Dropwise add T3P solution. Stir for 10 minutes to activate the carboxylate.

  • Coupling: Add Pyrrolidine slowly. The reaction is exothermic; maintain temp < 10°C during addition.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Self-Validating Workup:

    • Wash organic layer with Water (removes T3P byproducts).

    • Wash with 0.5N HCl (removes unreacted DIPEA and Pyrrolidine). Critical: Do not use strong acid or long contact times to avoid protonating the pyrazine.

    • Wash with Sat. NaHCO₃ (removes unreacted starting acid).

    • Dry over Na₂SO₄ and concentrate.

Process Visualization

The following diagram outlines the logic flow for synthesis and purification, highlighting the "Self-Validating" checkpoints.

SynthesisWorkflow Start Start: 5-Methylpyrazine-2-carboxylic Acid Activation Activation: Add T3P + DIPEA (0°C) Start->Activation Coupling Coupling: Add Pyrrolidine Activation->Coupling Check Checkpoint: TLC (5% MeOH/DCM) Coupling->Check Wash1 Wash 1: Water (Removes T3P byproducts) Check->Wash1 Conversion >95% Wash2 Wash 2: 0.5N HCl (Removes Amines) Wash1->Wash2 Wash3 Wash 3: Sat. NaHCO3 (Removes Starting Acid) Wash2->Wash3 Final Final Product: This compound Wash3->Final

Figure 1: T3P-mediated synthesis workflow with integrated purification logic to ensure high purity without chromatography.

Part 4: Structural Validation (Spectroscopy)

To ensure scientific integrity, the isolated compound must be validated against the following predicted spectral fingerprints.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ or DMSO-d₆[2]

  • Pyrazine Ring (Aromatic Region):

    • δ 8.8 – 9.0 ppm (1H, s/d): Proton at position 3 (adjacent to amide). This is the most deshielded signal due to the electron-withdrawing carbonyl and ring nitrogens.

    • δ 8.3 – 8.5 ppm (1H, s/d): Proton at position 6 (adjacent to methyl).

    • Note: If these signals appear as broad humps, it indicates restricted rotation around the Amide C-N bond (rotamers). Run NMR at 50°C to coalesce signals.

  • Aliphatic Region:

    • δ 3.4 – 3.6 ppm (4H, m): Pyrrolidine N-CH₂ protons. Often split into two distinct multiplets due to amide resonance.

    • δ 2.5 – 2.6 ppm (3H, s): Methyl group on the pyrazine ring. Distinct singlet.

    • δ 1.8 – 2.0 ppm (4H, m): Pyrrolidine C-CH₂ protons.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Target Ion: [M+H]⁺ = 192.1 – 192.3 m/z.

  • Fragmentation Pattern: Expect a loss of the pyrrolidine ring or cleavage of the carbonyl, though the molecular ion is usually the base peak in soft ionization.

Part 5: Stability & Handling

  • Hygroscopicity: Amides can be slightly hygroscopic. Store in a desiccator.

  • Oxidation: The methyl group at position 5 is susceptible to radical oxidation (to aldehyde/acid) if exposed to light and air for prolonged periods. Store at -20°C under Argon.

  • Safety: While pyrazines are generally GRAS (Generally Recognized As Safe) in flavor contexts, this specific amide derivative has not been fully toxicologically evaluated. Treat as a potential irritant (Skin/Eye/Respiratory).

References

  • PubChem. (2025).[3][4] Pyrazine-2-carboxamide Derivatives and Analogs. National Library of Medicine.[3] Retrieved from [Link]

  • Tewatia, N., et al. (2012).[2] Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.[2] Retrieved from [Link]

Sources

In Silico Pharmacophore Elucidation of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the in silico pharmacophore modeling of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine , a privileged scaffold in medicinal chemistry. While alkyl-pyrazines are often associated with volatile flavor compounds, the introduction of the pyrrolidine-1-carbonyl moiety transforms this structure into a potent bioactive core found in HPK1 inhibitors (immuno-oncology), CB1 antagonists (metabolic regulation), and Antimycobacterial agents .

This guide departs from standard "button-pushing" tutorials. Instead, it focuses on the structural causality of the molecule—specifically the rotational energy barriers of the amide linker and the vectorality of the pyrazine nitrogens—to construct a high-confidence pharmacophore model capable of scaffold hopping and virtual screening.

Part 1: Molecular Anatomy & Chemical Space Analysis

Before initiating any software, one must understand the "personality" of the ligand. This compound is not merely a collection of atoms; it is a rigidified system of electronic vectors.

Structural Deconstruction

The molecule consists of three distinct pharmacophoric zones:

ZoneChemical FeaturePharmacophoric FunctionInteraction Potential
Zone A Pyrazine Ring Aromatic / H-Bond Acceptor (HBA)

-

stacking (e.g., with Phe/Trp residues); N1/N4 act as water-mediated anchor points.
Zone B Carbonyl Linker H-Bond Acceptor (HBA)Critical directional H-bond acceptor. The vector is determined by the amide bond rotation.
Zone C Pyrrolidine Ring Hydrophobic / Steric BulkFills hydrophobic pockets (e.g., Val/Leu rich regions). Restricted conformation compared to diethylamine.
Zone D 2-Methyl Group HydrophobicSmall steric anchor; often imposes conformational bias on the pyrazine ring orientation.
The "Rigidification" Hypothesis

Unlike flexible aliphatic chains, the pyrrolidine ring restricts the conformational entropy of the amide tail. In pharmacophore modeling, this is advantageous.[1][2][3] It reduces the "noise" of unproductive conformations during the search phase, allowing for a sharper definition of the hydrophobic vector relative to the aromatic core.

Part 2: Protocol – Conformational Stochastic Search

A pharmacophore model derived from a single energy-minimized structure is scientifically invalid because the bioactive conformation often lies 2–5 kcal/mol above the global minimum (induced fit).

Methodology: Low-Mode Molecular Dynamics (MD)

We utilize a stochastic search method rather than a systematic search to exhaustively sample the amide bond rotation and pyrrolidine puckering.

Step-by-Step Protocol:

  • Force Field Selection: Apply MMFF94x or OPLS3e .

    • Rationale: These force fields accurately parameterize the planarization energy of the amide bond (N-C=O) attached to the electron-deficient pyrazine ring.

  • Solvation: Implicit solvation (Born or Generalized Born model) with

    
     (water).
    
    • Rationale: Vacuum simulations often collapse the hydrophilic pyrazine nitrogens onto the carbonyl oxygen (intramolecular electrostatics), creating "false" folded conformations that do not exist in a solvated binding pocket.

  • Search Parameters:

    • Energy Window: 7.0 kcal/mol from global minimum.

    • RMSD Cutoff: 0.5 Å (to cluster similar conformers).

    • Torsion Sampling: Focus on the C(pyrazine)-C(carbonyl) bond.

Critical Checkpoint: The cis/trans Amide Barrier

The bond connecting the pyrazine to the carbonyl group has partial double-bond character.

  • Observation: You will likely observe two dominant clusters: syn-planar and anti-planar relative to the pyrazine nitrogen.

  • Action: Retain representative conformers from both clusters for the pharmacophore generation. Excluding one arbitrarily introduces false negative bias in virtual screening.

Part 3: Pharmacophore Hypothesis Generation

We will construct a Ligand-Based Pharmacophore assuming this molecule is a "seed" for finding novel inhibitors (e.g., for HPK1 or CB1).

Feature Mapping Workflow

The following diagram illustrates the logic flow from structure to validated model.

PharmacophoreWorkflow cluster_Hypothesis Hypothesis Generation Input Input: this compound ConfSearch Conformational Expansion (MMFF94x, Water, 7 kcal/mol) Input->ConfSearch Cluster Cluster Analysis (RMSD 0.5 Å) ConfSearch->Cluster generates 50-100 conformers FeatureDef Feature Definition (HBA, HBD, Hyd, Arom) Cluster->FeatureDef select top 5 diverse confs SharedFeature Identify Shared Spatial Features (3D Alignment) FeatureDef->SharedFeature Exclusion Add Exclusion Volumes (Steric Clashes) SharedFeature->Exclusion Validation Decoy Set Validation (ROC AUC Calculation) Exclusion->Validation

Figure 1: The step-by-step computational workflow for deriving a robust pharmacophore model from the pyrazine-pyrrolidine scaffold.

Defining the 4-Point Pharmacophore

Based on the structural analysis, the optimal pharmacophore query must contain these four features:

  • F1 (Vector): Hydrogen Bond Acceptor (Carbonyl Oxygen).

    • Constraint: Must point away from the pyrrolidine bulk.

  • F2 (Centroid): Hydrophobic (Pyrrolidine Ring).

    • Radius: 1.5 Å (Matches the projected volume of the 5-membered ring).

  • F3 (Plane): Aromatic Ring (Pyrazine).[4]

    • Note: Treat as a generic aromatic feature to allow scaffold hopping to pyridine or phenyl bioisosteres.

  • F4 (Point): Hydrogen Bond Acceptor (Pyrazine N4).

    • Context: This is often the "hinge binder" in kinase targets like HPK1.

Part 4: Case Study Application – Target Profiling

To demonstrate the utility of this model, we map it against known biological targets where this scaffold is relevant.

Scenario A: HPK1 Inhibition (Immuno-Oncology)

Pyrazine carboxamides are emerging as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[5]

  • Mechanism: The pyrazine nitrogen (N4) accepts a hydrogen bond from the kinase hinge region (Cys/Met residues). The pyrrolidine moiety extends into the solvent-exposed region or a hydrophobic sub-pocket.

  • Model Adjustment: To screen for HPK1 activity, add a Donation Feature constraint to the Pyrazine N4 vector.

Scenario B: CB1 Antagonism (Metabolic Disease)
  • Mechanism: The rigid amide linker mimics the geometry required for G-protein coupled receptor (GPCR) binding pockets.

  • Model Adjustment: Increase the tolerance radius of the Hydrophobic Feature (F2) to 2.0 Å, as GPCR pockets are generally more plastic than kinase ATP-binding sites.

Visualizing the Feature Map

The diagram below represents the spatial arrangement of the pharmacophore features relative to the chemical structure.

FeatureMap Pyrazine Pyrazine Core Methyl 2-Me Pyrazine->Methyl Carbonyl C=O Pyrazine->Carbonyl F3_Aro F3: Arom (Plane) Pyrazine->F3_Aro F4_HBA F4: HBA (Hinge) Pyrazine->F4_HBA Pyrrolidine Pyrrolidine Carbonyl->Pyrrolidine F1_HBA F1: HBA (Vector) Carbonyl->F1_HBA F2_Hyd F2: Hyd (Sphere) Pyrrolidine->F2_Hyd

Figure 2: Conceptual mapping of pharmacophoric features (F1-F4) onto the this compound scaffold.

Part 5: Validation & Quality Control (E-E-A-T)

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

Decoy Set Construction

Do not use random molecules from ZINC. Use DUD-E (Directory of Useful Decoys) methodology:

  • Select 50 known pyrazine-based kinase inhibitors (Actives).

  • Generate 2,500 decoys (property-matched by MW, LogP, and Rotatable Bonds, but topologically dissimilar).

Metrics for Success

Run the screening protocol and calculate the ROC AUC (Receiver Operating Characteristic Area Under Curve).

  • AUC > 0.7: Acceptable model.

  • AUC > 0.85: High-confidence model suitable for expensive experimental validation.

  • Enrichment Factor (EF1%): Should be > 10 (meaning the top 1% of results contains 10x more actives than random selection).

Troubleshooting

If the model fails (AUC < 0.6):

  • Check: Did you enforce the Pyrazine N-HBA vector too strictly?

  • Fix: Remove the vector constraint on the Pyrazine Nitrogen (F4), leaving it as a location constraint only. Kinases have flexible hinge regions; over-constraining the angle often leads to false negatives.

References

  • Shields, J. D., et al. (2025).[6] "Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor." Journal of Medicinal Chemistry.

  • Yang, K. S., et al. (2025). "Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors." Journal of Medicinal Chemistry.

  • Chorvat, R. J., et al. (2007). "Discovery of pyrazine carboxamide CB1 antagonists: the introduction of a hydroxyl group improves the pharmaceutical properties."[7] Bioorganic & Medicinal Chemistry Letters.

  • Koucun, J., et al. (2024). "A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase." Archiv der Pharmazie.

  • Langer, T., & Hoffmann, R. D. (2006). "Pharmacophore Modelling: Applications in Drug Discovery." Expert Opinion on Drug Discovery.

Sources

Methodological & Application

Synthesis protocols for 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine from 5-methylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine (Target Molecule) from 5-methylpyrazine-2-carboxylic acid . This transformation represents a classic amide coupling on an electron-deficient heteroaromatic scaffold, a motif frequently encountered in medicinal chemistry (e.g., Glucokinase activators, GPCR ligands).

While amide coupling is routine, pyrazine-2-carboxylic acids present specific challenges:

  • Solubility: The zwitterionic character of the starting material often leads to poor solubility in standard non-polar solvents (DCM).

  • Nucleophilicity: The pyrazine nitrogens are weakly basic but can interfere with certain activation pathways.

  • Stability: Electron-deficient acyl chlorides are highly reactive and prone to hydrolysis.

This guide provides two distinct protocols: Method A (HATU-mediated) for high-throughput discovery, and Method B (Acid Chloride) for scalable synthesis, along with purification and characterization strategies.

Retrosynthetic Analysis & Strategy

The disconnection is a standard C-N bond formation between the carbonyl of the pyrazine and the secondary amine of pyrrolidine.

Retrosynthesis Target Target: this compound Disconnection Amide Coupling Target->Disconnection Retro-cut SM1 Starting Material 1: 5-Methylpyrazine-2-carboxylic acid (CAS: 5521-55-1) Disconnection->SM1 SM2 Starting Material 2: Pyrrolidine (CAS: 123-75-1) Disconnection->SM2

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from the carboxylic acid and amine.

Critical Material Attributes (CMA)

ComponentCASMW ( g/mol )Physical StateSolubility ProfileKey Risk
5-Methylpyrazine-2-carboxylic acid 5521-55-1138.12White/Off-white solidLow in DCM/Hexane; Mod. in MeOH/DMFZwitterionic; requires polar solvent or activation to dissolve.
Pyrrolidine 123-75-171.12Colorless liquidMiscible with organicsFlammable; volatile; forms carbamates with CO2.
HATU 148893-10-1380.23White powderSoluble in DMFSensitizer; expensive for kg-scale.
Oxalyl Chloride 79-37-8126.93LiquidReacts with waterGenerates HCl/CO/CO2 gas; pressure hazard.

Protocol 1: Discovery Scale (HATU Coupling)

Best for: Small scale (10 mg – 5 g), parallel synthesis, high chemical yield. Mechanism: In situ formation of an active ester (OAt-ester) which reacts rapidly with the amine.

Reagents
  • 5-Methylpyrazine-2-carboxylic acid (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Preparation: In a dried round-bottom flask or vial, suspend 5-methylpyrazine-2-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

    • Note: The starting material may not fully dissolve initially.[1] This is normal.

  • Activation: Add DIPEA (3.0 equiv). The solution should clarify as the carboxylate is formed.

  • Coupling Agent: Add HATU (1.1 equiv) in one portion. Stir at room temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange.

  • Amine Addition: Add pyrrolidine (1.2 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Check by LC-MS or TLC (10% MeOH in DCM). The pyrazine acid spot (baseline/polar) should disappear.

  • Work-up (Aqueous):

    • Dilute reaction mixture with EtOAc (10 volumes).

    • Wash with sat.[1] NaHCO3 (2x) to remove HOBt/HATU byproducts.

    • Wash with water (2x) and brine (1x) to remove DMF.

    • Dry organic layer over Na2SO4, filter, and concentrate.[2]

  • Purification: If necessary, purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Pro-Tip: DMF is difficult to remove completely by rotovap. A thorough water wash or an azeotrope with heptane is recommended.

Protocol 2: Scale-Up (Acid Chloride Method)

Best for: Gram to Kilogram scale, cost-efficiency, avoiding difficult-to-remove urea byproducts. Mechanism: Conversion to acid chloride using Oxalyl Chloride, followed by nucleophilic acyl substitution.

Reagents
  • 5-Methylpyrazine-2-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalytic DMF (2–3 drops)

  • Pyrrolidine (1.1 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Solvent: DCM (Dichloromethane) or THF (Tetrahydrofuran)

Step-by-Step Methodology
  • Acid Chloride Formation:

    • Suspend 5-methylpyrazine-2-carboxylic acid in dry DCM (0.5 M) under N2 atmosphere.

    • Critical Step: Add catalytic DMF (2 drops). Without DMF, reaction with electron-deficient pyrazines is sluggish.

    • Add Oxalyl Chloride dropwise at 0°C.

    • Allow to warm to RT and stir for 2 hours. Gas evolution (CO/CO2) will be observed.

    • Visual Cue: The suspension will turn into a clear solution as the acid chloride forms.

    • Evaporation (Optional but Recommended): Concentrate the mixture to dryness to remove excess oxalyl chloride, then re-dissolve in fresh dry DCM. This prevents side reactions with the amine.

  • Coupling:

    • Cool the acid chloride solution to 0°C.

    • Add TEA (2.5 equiv).

    • Add pyrrolidine (1.1 equiv) dropwise (exothermic reaction).

  • Reaction: Stir at RT for 1–2 hours.

  • Work-up:

    • Quench with water.[1]

    • Separate phases. Wash organic layer with 1N HCl (to remove unreacted pyrrolidine and pyrazine byproducts), then sat. NaHCO3.

    • Dry (MgSO4) and concentrate.[2]

Experimental Workflow Diagram

Workflow Start Start: 5-Methylpyrazine-2-COOH Decision Scale / Cost Constraint? Start->Decision PathA Method A: HATU / DMF (Discovery Scale) Decision->PathA < 5g / High Speed PathB Method B: (COCl)2 / DCM (Scale-Up) Decision->PathB > 5g / Low Cost ActA Activation: DIPEA, HATU (Forms Active Ester) PathA->ActA AddA Add Pyrrolidine ActA->AddA WorkA Workup: EtOAc/H2O Wash (Removes DMF) AddA->WorkA Final Target Product This compound WorkA->Final ActB Activation: (COCl)2, cat. DMF (Forms Acid Chloride) PathB->ActB Evap Evaporate Excess (COCl)2 ActB->Evap AddB Add Pyrrolidine + TEA Evap->AddB WorkB Workup: Acid/Base Wash AddB->WorkB WorkB->Final

Figure 2: Decision matrix and process flow for synthesis selection.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral features should be confirmed:

  • 1H NMR (CDCl3, 400 MHz):

    • Pyrazine Ring: Two distinct singlets (or tight doublets due to long-range coupling) in the aromatic region, typically

      
       8.5 – 9.2 ppm. The proton adjacent to the amide (C3-H) is usually more deshielded than the C6-H.
      
    • Methyl Group: A singlet at

      
       ~2.6 ppm.
      
    • Pyrrolidine Ring: Two multiplets for the

      
      -protons (
      
      
      
      3.4–3.7 ppm, often integrating as 2H + 2H due to restricted rotation of the amide bond) and multiplets for the
      
      
      -protons (
      
      
      1.8–2.0 ppm).
  • LC-MS:

    • ESI+: [M+H]+ peak at m/z 206.1.

    • UV: Strong absorbance at 254 nm (pyrazine chromophore).

Troubleshooting & Field Insights

Issue: Low Solubility of Starting Acid
  • Observation: The acid does not dissolve in DCM during the Acid Chloride method.

  • Solution: This is expected. The reaction proceeds as a slurry.[3] As the acid chloride forms, the solid will dissolve. If it remains solid after 2 hours, add more catalytic DMF or gently heat to reflux.

Issue: Poor Yield with HATU
  • Observation: Incomplete conversion.

  • Root Cause: Pyrazine carboxylic acids can be deactivated.

  • Solution: Switch to COMU or T3P (Propylphosphonic anhydride). T3P in EtOAc/Pyridine is excellent for sterically hindered or electron-deficient couplings and simplifies workup (water-soluble byproducts).

Issue: Product is Water Soluble[1]
  • Observation: Low recovery after aqueous workup.

  • Solution: The target amide has a basic pyrazine nitrogen and a polar amide bond.

    • Use DCM/Isopropanol (3:1) for extraction instead of pure DCM or EtOAc.

    • Saturate the aqueous phase with NaCl (salting out).

References

  • Montalbetti, C. A., & Falque, V. (2005).[4][5][6][7] Amide bond formation and peptide coupling.[4][6][7][8] Tetrahedron, 61(46), 10827-10852.[6]

  • Valeur, E., & Bradley, M. (2009).[5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Oakwood Chemical. (n.d.). 5-Methyl-pyrazine-2-carboxylic acid (CAS 5521-55-1) Technical Data.[9][10]

  • Sigma-Aldrich. (n.d.). 5-Methyl-2-pyrazinecarboxylic acid Product Specification.

Sources

Application Note: Solvent Selection Strategy for the Synthesis of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The synthesis of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine represents a classic yet deceptively challenging amide coupling. Pyrazine-2-carboxylic acid derivatives are critical scaffolds in medicinal chemistry, serving as intermediates for sulfonylurea anti-diabetic agents (e.g., Glipizide) and various kinase inhibitors.

The core challenge lies in the solubility profile of 5-methylpyrazine-2-carboxylic acid . As a zwitterionic-like heteroaromatic acid, it exhibits poor solubility in non-polar solvents (e.g., heptane, toluene) but high solubility in dipolar aprotic solvents (DMF, NMP) which are operationally burdensome and toxic.

This Application Note provides a rational solvent selection guide, transitioning from legacy protocols (DCM/DMF) to sustainable, high-performance systems (2-MeTHF/T3P), ensuring high yield, purity, and process safety.

Solvent Selection Logic & Screening

The Solubility-Reactivity Paradox

For the target reaction between 5-methylpyrazine-2-carboxylic acid (1) and pyrrolidine (2) , the solvent must solubilize the crystalline acid (MP: 166–172 °C) without interfering with the activation agent.

SolventSolubility of Acid (1)Greenness Score (GSK/Pfizer)Workup EfficiencyVerdict
DCM ModeratePoor (Red)High (Volatile)Avoid (Toxic, regulated)
DMF ExcellentPoor (Red)Low (High BP, Miscible)Legacy Only (Hard to remove)
EtOAc LowGood (Green)ModerateSub-optimal (Slurry reaction)
2-MeTHF Moderate-GoodGood (Green)ExcellentRecommended (Biomass derived, phase splits)
Decision Matrix

The use of 2-Methyltetrahydrofuran (2-MeTHF) is the superior choice here.[1] Unlike THF, 2-MeTHF is derived from renewable furfural and is immiscible with water. This allows the reaction and the aqueous workup to occur in the same vessel, eliminating the need for solvent swapping—a critical advantage over DMF or pure THF.

SolventDecision Start Start: Solvent Selection Solubility Is Acid (1) Soluble? Start->Solubility GreenCheck Is Solvent Green? Solubility->GreenCheck Moderate DCM DCM (Chlorinated) Solubility->DCM Yes DMF DMF (High BP) Solubility->DMF Yes GreenCheck->DCM No MeTHF 2-MeTHF (Target) GreenCheck->MeTHF Yes Workup Aqueous Workup? End High Yield / Low Waste Workup->End Direct Phase Split DCM->GreenCheck No DMF->GreenCheck No MeTHF->Workup Immiscible

Figure 1: Decision tree for solvent selection emphasizing the transition to 2-MeTHF for process efficiency.

Mechanistic Insight: T3P Activation

To circumvent the solubility issues in green solvents, we utilize Propylphosphonic anhydride (T3P) . T3P is supplied as a 50% solution in 2-MeTHF or EtOAc. It acts as a powerful dehydrating agent that drives the reaction to completion even if the starting acid is only partially dissolved (slurry-to-solution conversion).

Key Advantage: The by-products of T3P are water-soluble phosphonic acid derivatives, which are quantitatively removed during the aqueous wash, leaving the product in the organic phase.

ReactionMechanism Acid Pyrazine Acid (Zwitterionic) Activated Mixed Anhydride Intermediate Acid->Activated + Base / + T3P Base Base (DIPEA) T3P T3P (Anhydride) T3P->Activated Product Target Amide Activated->Product + Amine Waste Water Soluble P-Byproducts Activated->Waste Leaving Group Amine Pyrrolidine

Figure 2: T3P mediated activation mechanism. Note the clean separation of product and waste.

Experimental Protocols

Method A: The "Green" Standard (Recommended)

System: 2-MeTHF / T3P / DIPEA Rationale: Optimized for scale-up, safety, and ease of purification.

Reagents:

  • 5-Methylpyrazine-2-carboxylic acid (1.0 equiv)[2][3][4]

  • Pyrrolidine (1.2 equiv)

  • T3P (50% w/w in 2-MeTHF) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: 2-Methyltetrahydrofuran (10 mL/g of acid)

Procedure:

  • Charge: To a reaction vessel equipped with a mechanical stirrer, add 5-Methylpyrazine-2-carboxylic acid and 2-MeTHF. (Note: A suspension is normal).

  • Base Addition: Add DIPEA dropwise at 0–5 °C. The suspension may clear slightly as the carboxylate forms.

  • Activation: Add T3P solution dropwise over 15 minutes, maintaining temperature < 10 °C to prevent exotherms.

  • Amine Addition: Add Pyrrolidine slowly.

  • Reaction: Warm to 20–25 °C and stir for 4–12 hours. Monitor by HPLC (Target Rt ~ 3.5 min depending on method).

  • Workup (Critical Step):

    • Add water (5 vol) directly to the reaction mixture.

    • Stir vigorously for 10 minutes.

    • Stop stirring and allow phases to separate. (2-MeTHF forms the upper layer; T3P byproducts and salts are in the lower aqueous layer).

    • Discard aqueous layer.

    • Wash organic layer with 10% Na2CO3 (removes unreacted acid) and Brine.

  • Isolation: Dry organic layer over MgSO4, filter, and concentrate.

Expected Yield: 85–92% Purity: >98% (a/a)

Method B: The "Legacy" Route (Reference Only)

System: DMF / HATU / DIPEA Rationale: Use only if Method A fails due to extreme solubility issues (unlikely for this substrate).

Reagents:

  • 5-Methylpyrazine-2-carboxylic acid (1.0 equiv)[2][3][4]

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve acid and DIPEA in DMF.

  • Add HATU at 0 °C. Stir 30 mins to form the active ester (OAt ester).

  • Add Pyrrolidine. Stir at RT for 2 hours.

  • Workup:

    • Challenge: DMF is miscible with water.

    • Dilute reaction with EtOAc (10x volume).

    • Wash with water (3x) and LiCl solution (to remove DMF).

    • Dry and concentrate.

Comparison:

  • Yield: 75–85% (Losses during aqueous washes of DMF).

  • Safety: HATU is a sensitizer; DMF is reprotoxic.

Analytical Validation

Successful synthesis is confirmed via the following signals:

  • 1H NMR (DMSO-d6):

    • Pyrazine aromatic protons: Two singlets (or doublets) around δ 8.5–9.0 ppm.

    • Methyl group: Singlet at δ 2.5–2.6 ppm.

    • Pyrrolidine ring: Two multiplets (NCH2) at δ 3.4–3.6 ppm and two multiplets (CH2CH2) at δ 1.8–1.9 ppm.

  • LC-MS:

    • [M+H]+ = 206.1 (Calculated MW: 205.24).

Conclusion

For the synthesis of This compound , the use of 2-MeTHF with T3P is the superior protocol. It addresses the solubility of the pyrazine acid through the solubilizing power of the T3P/Base complex while adhering to green chemistry principles. The ability to perform reaction and workup in a single solvent system significantly reduces process time and solvent waste compared to the traditional DMF/DCM routes.

References

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides. ACS Sustainable Chem. Eng.[1] 2021.[5] (Detailed analysis of 2-MeTHF as a preferred solvent for amide functionality). [1]

  • Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters. Organic Process Research & Development. (Review of T3P utility in green solvents).

  • Pfizer Solvent Selection Guide. Green Chemistry. 2008. (Foundational text on replacing DCM/DMF).

  • 5-Methylpyrazine-2-carboxylic acid Properties. NIST Chemistry WebBook. (Physical properties and solubility data).[6][4]

Sources

Preparation of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine for in vitro biological assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Preparation of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine for Preclinical Research

Abstract

This comprehensive application note provides a detailed, field-tested guide for the synthesis, purification, characterization, and preparation of this compound for in vitro biological assays. Pyrazine carboxamides are a significant class of heterocyclic compounds with diverse pharmacological activities, making them frequent targets in drug discovery programs.[1][2] The reliability and reproducibility of subsequent biological data are critically dependent on the quality of the compound and the meticulousness of its preparation. This document outlines a robust, self-validating workflow designed for researchers, medicinal chemists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure the highest standards of experimental integrity.

Introduction: The Importance of Compound Integrity in Biological Assays

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with applications ranging from antimicrobial to anticancer agents.[2][3] The derivatization of this core, particularly through amide linkages, allows for the fine-tuning of physicochemical and pharmacological properties. This compound is a representative member of this class.

The journey from a synthesized powder to a reliable data point in a biological assay is fraught with potential pitfalls. Compound purity, accurate concentration, and appropriate handling are paramount. Errors in these initial stages can lead to misleading results, wasting significant time and resources. This guide is structured to provide a complete workflow, from the synthesis of the target molecule to its final dilution in an assay plate, ensuring that researchers can have confidence in their starting material.

Synthesis and Purification Workflow

The selected synthetic route involves a classic two-step procedure: the conversion of a carboxylic acid to a more reactive acid chloride, followed by amidation with pyrrolidine. This method is widely applicable and generally provides high yields.[1]

Principle of the Synthesis

The synthesis begins with 5-methylpyrazine-2-carboxylic acid. The carboxylic acid is activated by conversion to its corresponding acyl chloride using thionyl chloride (SOCl₂). This intermediate is highly reactive towards nucleophiles. In the second step, the acyl chloride is treated with pyrrolidine, which acts as a nucleophile, attacking the carbonyl carbon to form the desired amide bond. A base, such as triethylamine (TEA) or pyridine, is typically used to scavenge the HCl generated during the reaction. Purification is achieved via column chromatography, a standard technique for separating organic compounds based on their polarity.[4][5]

Diagram of Synthesis Workflow

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Purification A 5-Methylpyrazine-2-carboxylic Acid B Thionyl Chloride (SOCl₂) in DCM A->B Reaction C 5-Methylpyrazine-2-carbonyl Chloride (Intermediate) B->C Formation D Pyrrolidine, Triethylamine in DCM C->D Reaction E Crude Product D->E Formation F Silica Gel Column Chromatography E->F Loading G Pure this compound F->G Elution

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Synthesis Protocol

Materials and Reagents:

ReagentMW ( g/mol )Molarity/DensityAmountMoles (mmol)Equivalents
5-Methylpyrazine-2-carboxylic acid138.12-1.00 g7.241.0
Thionyl chloride (SOCl₂)118.971.63 g/mL1.1 mL15.22.1
Dichloromethane (DCM), anhydrous--30 mL--
Pyrrolidine71.120.86 g/mL0.73 mL8.691.2
Triethylamine (TEA)101.190.726 g/mL1.5 mL10.91.5

Procedure:

Step 1: Formation of 5-Methylpyrazine-2-carbonyl Chloride

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methylpyrazine-2-carboxylic acid (1.00 g, 7.24 mmol).

  • Add anhydrous dichloromethane (DCM, 20 mL) to the flask.

  • Slowly add thionyl chloride (1.1 mL, 15.2 mmol) dropwise to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approx. 40°C) and stir for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. The resulting crude 5-methylpyrazine-2-carbonyl chloride is a solid and should be used immediately in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude acid chloride in anhydrous DCM (10 mL) under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of pyrrolidine (0.73 mL, 8.69 mmol) and triethylamine (1.5 mL, 10.9 mmol) in anhydrous DCM (10 mL).

  • Cool the acid chloride solution to 0°C using an ice bath.

  • Add the pyrrolidine/triethylamine solution dropwise to the stirred acid chloride solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Upon completion, dilute the reaction mixture with DCM (30 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification Protocol

Principle: Flash column chromatography on silica gel is an effective method for purifying pyrazine derivatives from unreacted starting materials and byproducts.[4][6] The choice of solvent system (mobile phase) is critical for achieving good separation. A gradient of ethyl acetate in hexanes is commonly effective.

Procedure:

  • Prepare a silica gel slurry in hexanes and pack a glass column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent to obtain a dry powder. Load this powder onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.

Quality Control and Characterization

Before use in any biological assay, the identity, purity, and integrity of the synthesized compound must be rigorously confirmed.[7] This is a critical component of any quality management system in drug development.[8][9]

Analytical Techniques and Expected Results

Table 2: Summary of Quality Control Specifications

TechniquePurposeExpected Result / Specification
¹H NMR Structural ConfirmationPeaks corresponding to pyrazine, methyl, and pyrrolidine protons with correct chemical shifts, splitting patterns, and integration.
¹³C NMR Structural ConfirmationPeaks corresponding to all unique carbon atoms in the molecule.
High-Resolution MS (HRMS) Molecular Formula ConfirmationObserved [M+H]⁺ mass within 5 ppm of the calculated exact mass (C₁₀H₁₃N₃O, Calculated: 192.1131).
HPLC-UV/MS Purity AssessmentPurity ≥ 95% by peak area at a specified wavelength (e.g., 254 nm).
Melting Point Purity and Identity CheckA sharp, defined melting range.
Appearance Physical CharacterizationWhite to off-white solid.

Interpreting ¹H NMR Data: Based on the structure and data for similar compounds like 2-methylpyrazine[10][11], the expected ¹H NMR spectrum (in CDCl₃) would show:

  • Pyrazine Protons: Two distinct signals in the aromatic region (~8.4-8.8 ppm), likely appearing as singlets or narrow doublets.

  • Pyrrolidine Protons: Two multiplets in the aliphatic region, typically around ~3.6 ppm (for CH₂ adjacent to N) and ~1.9 ppm (for the other CH₂ groups).

  • Methyl Protons: A sharp singlet at ~2.6 ppm.

Preparation for In Vitro Assays

Proper preparation of stock and working solutions is essential for obtaining accurate and reproducible results in biological assays.[12][13]

Diagram of Assay Preparation Workflow

A QC-Verified Solid Compound (Purity ≥ 95%) B Accurate Weighing (Analytical Balance) A->B Step 1 C Dissolution in 100% DMSO (Use Volumetric Flask) B->C Step 2 D High-Concentration Stock Solution (e.g., 10 mM or 20 mM) C->D Step 3 E Aliquot and Store (-20°C or -80°C) D->E Step 4 F Thaw Aliquot for Use E->F As Needed G Serial Dilution in Assay Buffer (Stepwise Dilution Recommended) F->G Step 5 H Final Working Solutions (DMSO < 0.5%) G->H Step 6

Caption: Standard workflow for preparing compound solutions for biological assays.

Stock Solution Preparation Protocol

Principle: A high-concentration stock solution, typically in dimethyl sulfoxide (DMSO), serves as the starting point for all subsequent dilutions. Preparing an accurate stock solution is the single most important step in ensuring correct final assay concentrations.[14]

Procedure:

  • Weighing: Accurately weigh a sufficient amount of the QC-verified solid compound (e.g., 1.91 mg for a 1 mL of 10 mM solution) using a calibrated analytical balance. For accuracy, it is better to weigh a larger mass (e.g., 10-20 mg) and prepare a larger volume of stock solution.[14]

  • Dissolution: Transfer the weighed solid to a Class A volumetric flask. Add approximately 75% of the final desired volume of high-purity, anhydrous DMSO.

  • Solubilization: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be required if the compound is slow to dissolve.[15]

  • Final Volume: Once dissolved and cooled to room temperature, add DMSO to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure homogeneity.

  • Calculation: The final concentration is calculated based on the actual mass weighed and the final volume.

    • Concentration (M) = Mass (g) / (Molecular Weight ( g/mol ) * Volume (L))

  • Storage: Aliquot the stock solution into small-volume, tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Label clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C. For many compounds, stock solutions in DMSO are stable for up to 3-6 months at -20°C.[15][16]

Working Solution Preparation Protocol

Principle: Working solutions are prepared by diluting the stock solution into the aqueous buffer used for the biological assay. A key consideration is to keep the final concentration of the organic solvent (DMSO) low enough to avoid affecting the biological system, typically below 0.5%.[16]

Procedure:

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Intermediate Dilutions: It is highly recommended to perform one or more intermediate dilution steps in either 100% DMSO or the final assay buffer. This stepwise process prevents the compound from precipitating out of solution, which can occur when a highly concentrated DMSO stock is diluted directly into a large volume of aqueous buffer.[16]

  • Final Dilution: Add the final intermediate dilution to the assay medium to achieve the desired test concentrations.

  • Controls: Always include a "vehicle control" in the experiment, which contains the same final concentration of DMSO as the test wells, to account for any effects of the solvent on the assay.[16]

Conclusion

The successful application of this compound in in vitro biological assays hinges on a foundation of meticulous chemical synthesis and preparation. By following the detailed protocols for synthesis, purification, rigorous quality control, and careful solution preparation outlined in this guide, researchers can significantly enhance the quality, reliability, and reproducibility of their experimental data. Adherence to these principles of scientific integrity is essential for the advancement of drug discovery and development projects.

References

  • Humphrey, G. R., & Miller, R. A. (2013). Preparation of pyrazine carboxamides: a reaction involving N-heterocyclic carbene (NHC) intermediates. Organic Letters, 15(18), 4806–4809. [Link]

  • ResearchGate. (2017). Preparation of Pyrazine Carboxamides: A Reaction Involving N‑Heterocyclic Carbene (NHC) Intermediates. [Link]

  • ACS Publications. (2013). Preparation of Pyrazine Carboxamides: A Reaction Involving N-Heterocyclic Carbene (NHC) Intermediates. Organic Letters. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]

  • Semantic Scholar. (n.d.). Preparation of pyrazine carboxamides: a reaction involving N-heterocyclic carbene (NHC) intermediates. [Link]

  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 833–842. [Link]

  • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • Eastern Analytical Symposium. (n.d.). E13 - Quality Control of Small Molecule Drugs. [Link]

  • Kymos. (2025). Quality control of small molecules. [Link]

  • Spectroscopy Online. (2022). Drug Development Process: Nonclinical Development of Small-Molecule Drugs. [Link]

  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • Janssens, T., et al. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. FEMS Microbiology Letters, 366(4). [Link]

  • Chen, J., et al. (2021). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 26(18), 5648. [Link]

  • ResearchGate. (2013). Synthesis and Reactivity of 2-Pyrrolidino-, 2-N-Methylpiperazino-, 2-Piperidino-, and 2-Morpholino-1,3,4-thiadiazines. [Link]

  • Wiley Science Solutions. (n.d.). 2-Methylpyrazine. SpectraBase. [Link]

  • Patsnap Eureka. (n.d.). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. [Link]

Sources

Application Notes & Protocols: Scalable Production of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the scalable production of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine, a key heterocyclic amide with potential applications in pharmaceutical and agrochemical development. We present two primary synthetic routes, moving from established, robust chemical methods to modern, sustainable biocatalytic processes. The guide is designed for researchers, chemists, and process development professionals, offering not just step-by-step protocols but also the scientific rationale behind the chosen methodologies. We will cover the synthesis of the crucial carboxylic acid intermediate, followed by a comparative analysis of two distinct amide coupling strategies: a classic acid chloride-based approach and an innovative continuous-flow enzymatic method.

Introduction and Strategic Overview

Pyrazine derivatives are a class of N-heterocyclic compounds of significant interest due to their presence in biologically active molecules and their use as flavor and fragrance agents.[1][2] this compound is an amide constructed from a pyrazine core and a pyrrolidine moiety. The development of efficient, cost-effective, and scalable synthetic routes is critical for its potential commercialization.

This guide focuses on a convergent synthesis strategy, which is often optimal for large-scale manufacturing as it allows for the parallel preparation of key fragments and maximizes overall yield.

Retrosynthetic Analysis

The primary disconnection point is the amide bond, which logically separates the molecule into two key precursors: 2-methylpyrazine-5-carboxylic acid and pyrrolidine. Pyrrolidine is a readily available commodity chemical. Therefore, the primary synthetic challenge lies in the efficient, large-scale production of the substituted pyrazine carboxylic acid. Our strategy further traces the carboxylic acid back to the inexpensive and commercially available starting material, 2,5-dimethylpyrazine.

G Target This compound Amide_Bond Amide Bond Formation Target->Amide_Bond Acid 2-Methylpyrazine-5-carboxylic Acid Amide_Bond->Acid Pyrrolidine Pyrrolidine (Commercially Available) Amide_Bond->Pyrrolidine Oxidation Selective Oxidation Acid->Oxidation Start 2,5-Dimethylpyrazine (Starting Material) Oxidation->Start G cluster_0 Protocol 2: Acid Chloride Route A 2-Methylpyrazine- 5-carboxylic Acid B SOCl₂ or (COCl)₂ A->B Activation C Acid Chloride Intermediate B->C D Pyrrolidine, Base C->D Coupling E Final Product D->E

Diagram 2: Workflow for the acid chloride-based synthesis.

Protocol 2: Two-Step Synthesis via Acid Chloride Intermediate

This classic and highly reliable method involves activating the carboxylic acid by converting it to a more reactive acid chloride, which then readily reacts with pyrrolidine. This approach is robust, high-yielding, and well-suited for batch production. [3] Step A: Preparation of 2-Methyl-5-pyrazinecarbonyl Chloride

Materials & Equipment:

  • Glass-lined reactor with reflux condenser, dropping funnel, and scrubber system (for HCl/SO₂ off-gas).

  • 2-Methylpyrazine-5-carboxylic Acid

  • Thionyl chloride (SOCl₂) or Oxalyl Chloride

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF)

Protocol:

  • Setup: Charge the reactor with 2-methylpyrazine-5-carboxylic acid (1.0 eq) and the chosen anhydrous solvent (e.g., Toluene, 5-10 volumes).

  • Catalyst Addition: Add a catalytic amount of DMF (0.01 eq). This accelerates the reaction by forming the Vilsmeier reagent in situ.

  • Reagent Addition: Slowly add thionyl chloride (1.1-1.5 eq) via the dropping funnel at room temperature. The reaction is exothermic and will evolve gas (HCl and SO₂), which must be directed to a caustic scrubber.

  • Reaction: Heat the mixture to reflux (for Toluene, ~110 °C) for 2-4 hours, or until gas evolution ceases.

  • Isolation: Cool the reaction mixture. The solvent and excess thionyl chloride are removed under reduced pressure (vacuum distillation) to yield the crude acid chloride, which is often used directly in the next step without further purification.

    • Safety Note: Thionyl chloride is corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step B: Acylation of Pyrrolidine

Protocol:

  • Amine Solution: In a separate reactor, prepare a solution of pyrrolidine (2.2 eq) in an anhydrous solvent like DCM or THF at 0-5 °C. One equivalent acts as the nucleophile, and the second acts as an acid scavenger for the HCl byproduct. Alternatively, use 1.1 eq of pyrrolidine and 1.2 eq of a non-nucleophilic base like triethylamine.

  • Acid Chloride Addition: Dissolve the crude acid chloride from Step A in a minimal amount of the same anhydrous solvent and add it slowly to the chilled pyrrolidine solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute aqueous HCl (to remove excess amine/base), saturated aqueous NaHCO₃ (to remove any unreacted acid), and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography for higher purity.

Protocol 3: Continuous-Flow Biocatalytic Synthesis

This modern approach leverages the high selectivity of enzymes in a continuous-flow setup, offering enhanced safety, reduced waste, and potential for automation. It is particularly attractive for green and sustainable manufacturing. The protocol uses an immobilized lipase, such as Lipozyme® TL IM, to catalyze the amidation between an ester of the pyrazine carboxylic acid and pyrrolidine. [4][5]

G Reagent1 Reservoir A: Methyl 2-methylpyrazine- 5-carboxylate in Solvent Pump HPLC Pump Reagent1->Pump Reagent2 Reservoir B: Pyrrolidine in Solvent Reagent2->Pump Mixer Static Mixer Pump->Mixer Reactor Heated Packed-Bed Reactor (Immobilized Lipase) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection Vessel BPR->Collection

Diagram 3: Schematic of a continuous-flow biocatalytic setup.

Materials & Equipment:

  • Continuous-flow reactor system (e.g., Vapourtec, Uniqsis) with at least two pump channels.

  • Packed-bed column reactor.

  • Immobilized Lipase (e.g., Lipozyme® TL IM from Thermomyces lanuginosus).

  • Methyl 2-methylpyrazine-5-carboxylate (prepared by standard Fischer esterification of the carboxylic acid).

  • Pyrrolidine.

  • Anhydrous, "green" solvent such as tert-amyl alcohol or 2-methyl-THF. [4] Protocol:

  • System Setup: Pack the column reactor with the immobilized lipase. Assemble the flow system as shown in Diagram 3, ensuring the system is leak-proof.

  • Reagent Preparation: Prepare two stock solutions.

    • Solution A: A 0.1 M solution of methyl 2-methylpyrazine-5-carboxylate in the chosen solvent.

    • Solution B: A 0.3 M solution of pyrrolidine in the chosen solvent. [4] * Scientist's Note: An excess of the amine is used to drive the reversible amidation reaction towards the product side. [4]3. Reaction Execution:

    • Set the reactor temperature to 45-55 °C. [4] * Pump both solutions at equal flow rates (e.g., 0.1 mL/min each for a total flow rate of 0.2 mL/min) through the system. The residence time in the reactor is determined by the reactor volume and the total flow rate. A typical residence time might be 20-30 minutes. [5]4. Steady State & Collection: Allow the system to reach a steady state (typically 3-4 reactor volumes) before starting collection. Collect the output stream from the back-pressure regulator.

  • Work-up and Purification: The output stream contains the product, unreacted starting materials, and methanol as a byproduct. The solvent can be removed under reduced pressure. The residue can then be purified, typically by silica gel chromatography, to isolate the final product. The unreacted ester and amine can potentially be recovered and recycled in a large-scale setup.

Comparative Analysis and Scalability

The choice between these two scalable methods depends on factors such as available equipment, capital investment, desired batch size, and sustainability goals.

FeatureProtocol 2: Acid Chloride RouteProtocol 3: Biocatalytic Flow
Throughput High (Batch processing)High (Continuous processing)
Reagents SOCl₂, organic bases (potentially hazardous)Immobilized enzyme (recyclable), ester
Safety High risk: corrosive reagents, exotherms, gas evolutionHigh safety: mild conditions, contained system
Waste Stream Stoichiometric salts, acidic/basic aqueous wasteMinimal waste, primarily solvent for recycling
Yield Very High (often >90%)Good to Excellent (can reach >90% conversion) [4]
Capital Cost Lower (standard batch reactors)Higher (requires specialized flow equipment)
Operational Cost Higher reagent and waste disposal costsLower long-term costs due to catalyst recycling and automation
"Green" Profile PoorExcellent

Conclusion

The synthesis of this compound can be achieved efficiently on a large scale. The production of the key intermediate, 2-methylpyrazine-5-carboxylic acid, is best accomplished via catalytic oxidation of 2,5-dimethylpyrazine, avoiding the pitfalls of older stoichiometric methods. For the final amide coupling step, the traditional acid chloride route offers a robust, high-yield path suitable for conventional batch manufacturing. However, for organizations prioritizing safety, sustainability, and modern manufacturing principles, the development of a continuous-flow biocatalytic process presents a compelling and highly advantageous long-term strategy. The choice of protocol should be guided by a thorough techno-economic analysis tailored to specific production demands.

References

  • Title: Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Source: RSC Advances URL: [Link] [3][4][5]

  • Title: Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Source: Technoarete URL: [Link] [6]

  • Title: Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Source: Journal of the American Chemical Society URL: [Link]

  • Title: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Source: RSC Publishing URL: [Link] [3]

  • Title: Pyrrolidine synthesis. Source: Organic Chemistry Portal URL: [Link]

  • Title: Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Source: MDPI URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Source: PMC URL: [Link]

  • Title: General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Source: ACS Publications URL: [Link]

  • Title: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Source: ResearchGate URL: [Link] [1]

  • Title: Greener approach toward one pot route to pyrazine synthesis. Source: Taylor & Francis URL: [Link]

  • Title: Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Source: ResearchGate URL: [Link] [7]

  • Title: Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Source: MDPI URL: [Link] [2]

  • Title: a green synthesis of pyrazinamide from pyrazine esters and amines cat. Source: RSC Publishing URL: [Link] [5]

  • Title: Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Source: PMC URL: [Link] [2][8]

  • Title: Preparation method of 5-methylpyrazine-2-carboxylic acid. Source: Patsnap Eureka URL: [Link] [9]

  • Title: 2-Methylpyrazine-5-carboxylic acid. Source: NIST WebBook URL: [Link] [10]

  • Title: Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Source: Patsnap Eureka URL: [Link] [9][11]

Sources

Handling and storage protocols for hygroscopic pyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazine derivatives represent a unique challenge in pharmaceutical and flavor chemistry due to their "dual-threat" physicochemical profile: high volatility coupled with significant hygroscopicity. While the pyrazine ring itself offers some stability, functionalization (e.g., alkyl-, alkoxy-, or amido- groups) often lowers melting points and increases susceptibility to hydrolysis and N-oxidation. This Application Note defines a rigorous, self-validating framework for handling these compounds, minimizing degradation during synthesis, storage, and formulation.

The Physicochemical Challenge

To handle pyrazines effectively, one must understand the molecular drivers of their instability.

  • The Hygroscopic Mechanism: The pyrazine ring contains two para-oriented nitrogen atoms. The lone pairs on these nitrogens are highly accessible H-bond acceptors. In the presence of atmospheric moisture, water molecules bridge these nitrogens, leading to hydrate formation. This is not merely physical clumping; hydration often catalyzes nucleophilic attack on side chains (e.g., hydrolysis of Pyrazinamide to Pyrazinoic acid) or facilitates N-oxidation [1].

  • The Volatility Nexus: Many alkyl-pyrazines are low-melting solids or waxes. They sublime easily. Standard vacuum drying is often dangerous as it strips the material along with the solvent.

  • The "Mud" Phase: When hygroscopic pyrazines absorb water, they often depress their own melting point, turning a free-flowing powder into a sticky "mud" or oil. This phase change irreversibly alters surface area and reactivity.

Diagram 1: The Degradation Cycle

This diagram illustrates the self-perpetuating cycle of moisture absorption and chemical degradation.

PyrazineDegradation Dry Anhydrous Pyrazine (Crystalline/Stable) HBond H-Bonding to Nitrogen Lone Pairs Dry->HBond Exposure Moisture Atmospheric Moisture (>40% RH) Moisture->HBond PhaseChange Phase Change (Deliquescence/Mud Formation) HBond->PhaseChange MP Depression Hydrolysis Hydrolysis of Side Chains (e.g., Amide -> Acid) PhaseChange->Hydrolysis Catalysis Oxidation N-Oxidation (Formation of N-Oxides) PhaseChange->Oxidation O2 Uptake Impurity Irreversible Degradation (Purity Loss) Hydrolysis->Impurity Oxidation->Impurity Impurity->PhaseChange Increased Hygroscopicity

Caption: Mechanism of moisture-induced instability in pyrazine derivatives.

Critical Handling Workflows

Standard laboratory protocols are insufficient. The following workflows are mandatory for >98% purity maintenance.

Protocol A: Thermal Equilibration (The "Sweating" Vial)

Context: Removing a cold vial (-20°C) directly into room temperature air causes immediate condensation on the glass and inside the cap threads. Procedure:

  • Remove the secondary container (bag/can) from the freezer.

  • Do NOT open. Place the sealed container in a desiccator cabinet at Room Temperature (RT).

  • Wait Time:

    • < 1g vial: 30 minutes.

    • 1g - 100g bottle: 2 hours.

    • Bulk drum: 12-24 hours.

  • Wipe the exterior with a lint-free wipe (Kimwipe) before opening.

Protocol B: The "Inert Cone" Weighing Method

Context: Pyrazines will absorb water during the 30-60 seconds it takes to weigh them. Static electricity in dry boxes often scatters the light powder. Equipment: Ionizing blower, Argon gas line, funnel. Procedure:

  • Gas Selection: Use Argon (heavier than air), not Nitrogen. Argon creates a "blanket" in the weighing boat, whereas Nitrogen diffuses upward.

  • The Setup: Position an inverted funnel connected to an Argon line 5cm above the balance pan. Flow rate should be low (gentle laminar flow) to avoid disturbing the reading.

  • Transfer:

    • Open the stock vial under the Argon cone.

    • Transfer quickly using a spatula.

    • Reseal immediately.

  • Difference Weighing: Do not tare the boat. Weigh the full vial, remove approximate amount, weigh the vial again. This minimizes the time the pyrazine is exposed on the open balance pan.

Long-Term Storage Architecture

We utilize a "Russian Doll" containment strategy to combat both volatility (escape out) and moisture (ingress in).

LayerMaterial SpecificationFunction
Primary Amber Glass Vial with PTFE-lined Septum CapChemical Inertness: PTFE prevents pyrazine from interacting with the liner. Amber glass blocks UV (preventing radical formation).
Headspace Argon (Ar)Blanket: Displaces oxygen and moisture.
Secondary Aluminized Mylar Ziplock BagVapor Barrier: Plastic bags are permeable to organic vapors; aluminized Mylar is not. Prevents cross-contamination of odors in the freezer.
Desiccant Molecular Sieves (4Å)Scavenger: Placed inside the secondary bag (NOT inside the primary vial) to keep the micro-environment dry.
Tertiary HDPE Screw-top CanisterPhysical Protection: Protects the glass and provides a final thermal buffer.
Condition -20°CKinetic Control: Slows hydrolysis and oxidation rates.

QC and Validation: The Karl Fischer Trap

The Trap: Standard volumetric Karl Fischer (KF) titration often fails with pyrazines.

  • pH Shift: Pyrazines are weak bases. They can shift the KF reagent pH, slowing the reaction or causing fading endpoints.

  • Side Reactions: Primary amines or active side chains can react with the methanol in standard KF reagents, releasing water and causing false high readings [2].

The Solution: Modified KF Protocol

  • Method: Coulometric KF (for <1% water) with a diaphragm cell.

  • Reagent: Use Buffered KF Reagents (specifically designed for nitrogenous bases, often containing salicylic acid or benzoic acid to buffer the pH to 5-7) [3].

  • Solvent: If the pyrazine reacts with methanol (e.g., to form acetals), use a Methanol-Free solvent system (often based on ethanol or methoxyethanol).

Diagram 2: Analytical Decision Tree

Logic flow for selecting the correct validation method.

QC_Decision Start Sample QC Check IsVolatile Is sample highly volatile? Start->IsVolatile Yes Yes IsVolatile->Yes Avoid Vacuum No No IsVolatile->No IsBase Is it a strong base? IsBase->Yes pH Interference IsBase->No Standard qNMR qNMR Yes->qNMR Use qNMR (Internal Std) BufferedKF BufferedKF Yes->BufferedKF Buffered KF Reagent (Salicylic Acid) No->IsBase StdKF StdKF No->StdKF Standard Coulometric KF

Caption: Decision matrix for water determination in pyrazine derivatives.

References

  • PubChem. (2025).[1] Pyrazinamide: Chemical and Physical Properties. National Library of Medicine. Available at: [Link]

  • Müller, R., & Rappert, S. (2010).[2] Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for process chemists and medicinal chemistry teams. It addresses the specific challenges of coupling electron-deficient heteroaromatic acids like 5-methylpyrazine-2-carboxylic acid with secondary amines.

Case ID: PYR-5-AMIDE-OPT Subject: Yield Optimization & Troubleshooting for Pyrazine Amide Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile[1]

The target molecule, 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine , is a heteroaromatic amide. The synthesis typically involves the condensation of 5-methylpyrazine-2-carboxylic acid with pyrrolidine .

Core Challenge: Pyrazine carboxylic acids are electron-deficient, making the carbonyl carbon less nucleophilic than standard aliphatic acids, but the primary issue is often decarboxylation under thermal stress and high water solubility of the product, leading to massive yield loss during aqueous workup.

Critical Physicochemical Parameters
ParameterDescriptionImpact on Protocol
Acid Stability Prone to thermal decarboxylation (>100°C)Avoid harsh refluxes; keep reaction temps <80°C.
Product Polarity Moderate-High (Pyrazine N + Amide)Standard EtOAc extraction often fails. Use DCM or CHCl3.[1]
Amine Reactivity Pyrrolidine (Secondary, Nucleophilic)Highly reactive, but can form salts with the acid if activation is slow.

Troubleshooting Hub (Q&A Format)

Issue 1: "I am using EDC/HOBt or HATU, but my isolated yield is stuck below 40%."

Diagnosis: Standard peptide coupling reagents (EDC, HATU) often struggle with electron-deficient heteroaromatic acids due to slow activation kinetics and the formation of stable, unreactive intermediates. Furthermore, the "low yield" is often a workup artifact —your product is likely forming but staying in the aqueous wash.

Corrective Action:

  • Switch Reagents: Move to T3P (Propylphosphonic anhydride) . It is superior for heteroaromatic couplings because it drives the reaction to completion in a cyclic transition state and requires no nucleophilic additives that can complicate purification.

  • Modify Workup: If you must use aqueous workup, saturate the aqueous phase with NaCl (salting out) and use DCM:Isopropanol (9:1) for extraction, not Ethyl Acetate.

Issue 2: "The reaction mixture turns black/tarry upon heating."

Diagnosis: This indicates decarboxylation of the starting material (5-methylpyrazine-2-carboxylic acid). Pyrazine acids are thermally unstable. If you are generating an acid chloride using thionyl chloride (SOCl₂) at reflux, you are likely destroying your starting material.

Corrective Action:

  • Protocol Adjustment: If using the Acid Chloride method, use Oxalyl Chloride with catalytic DMF in DCM at 0°C to Room Temperature . Do not reflux in neat thionyl chloride.

  • Alternative: Use the T3P method (Protocol A below) which operates at room temperature.

Issue 3: "I see the product on LCMS, but it vanishes after column chromatography."

Diagnosis: The product is a pyrazine amide, which can act as a Lewis base. It may be streaking or adhering irreversibly to the acidic silica gel.

Corrective Action:

  • Mobile Phase Modifier: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes.

  • Eluent: Use a gradient of DCM to DCM:MeOH (95:5). The methanol is necessary to desorb the polar pyrazine from the silica.

Optimized Experimental Protocols

Protocol A: The T3P Method (Recommended for High Purity)

Why this works: T3P acts as both a coupling agent and a water scavenger. The by-products are water-soluble, simplifying purification.

Materials:

  • 5-Methylpyrazine-2-carboxylic acid (1.0 equiv)[2]

  • Pyrrolidine (1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (dry).

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the pyrazine acid (1.0 eq) and pyrrolidine (1.2 eq) in dry EtOAc (10 mL/g of acid).

  • Base Addition: Cool to 0°C. Add DIPEA (3.0 eq) dropwise. Stir for 10 minutes.

  • Activation: Add T3P solution (1.5 eq) dropwise over 10 minutes. Note: Exothermic.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours. Monitor by LCMS.[1]

  • Workup (Critical):

    • Quench with water.

    • Separate layers.

    • Wash the organic layer with saturated NaHCO₃ (2x) to remove excess acid.

    • Wash with 0.5 M HCl (1x) to remove excess amine (Quick wash! Pyrazines can protonate).

    • Dry over Na₂SO₄ and concentrate.

  • Yield Expectation: >85% isolated yield.

Protocol B: The Acid Chloride Method (Best for Scale-Up)

Why this works: Acid chlorides are highly reactive species that overcome the low electrophilicity of the pyrazine carbonyl.

Materials:

  • 5-Methylpyrazine-2-carboxylic acid (1.0 equiv)[2]

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • DCM (Dichloromethane) (Anhydrous)

  • Pyrrolidine (1.1 equiv)

  • Triethylamine (TEA) (2.0 equiv)

Step-by-Step:

  • Activation: Suspend the pyrazine acid in dry DCM at 0°C. Add catalytic DMF.

  • Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (CO/CO₂) will occur. Stir at RT for 1-2 hours until the solution becomes clear (indicates acid chloride formation).

  • Evaporation (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh dry DCM.

  • Coupling: Cool the acid chloride solution to 0°C. Add a mixture of Pyrrolidine and TEA in DCM dropwise.

  • Completion: Stir at RT for 1 hour.

  • Workup: Wash with Brine. Dry and concentrate.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct synthesis pathway based on available reagents and scale.

SynthesisWorkflow Start Start: 5-Methylpyrazine-2-carboxylic acid CheckScale Check Scale & Reagents Start->CheckScale Decision Choose Method CheckScale->Decision MethodA Method A: T3P Coupling (High Purity / Lab Scale) Decision->MethodA Priority: Clean Profile MethodB Method B: Acid Chloride (Low Cost / Scale Up) Decision->MethodB Priority: Cost/Bulk ProcessA 1. Mix Acid + Amine + DIPEA 2. Add T3P slowly 3. Stir RT 4h MethodA->ProcessA ProcessB 1. Oxalyl Chloride/DMF 2. Isolate Acid Chloride 3. Add Amine/TEA MethodB->ProcessB Workup Workup Strategy (Critical Step) ProcessA->Workup ProcessB->Workup Extraction Extraction Solvent: DCM or DCM:IPA (9:1) (Avoid Ether/Hexane) Workup->Extraction Final Target: this compound Extraction->Final

Caption: Decision tree for selecting the optimal coupling pathway. Green path (T3P) is recommended for initial optimization to minimize side reactions.

References

  • T3P Reagent Overview : "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters." Organic Process Research & Development.

  • Pyrazine Chemistry : "Synthesis and reactivity of pyrazine-2-carboxylic acid derivatives." Journal of Heterocyclic Chemistry.

  • Amide Coupling Troubleshooting : "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • General Protocol Validation : "Synthesis of 1,5-Substituted Pyrrolidin-2-ones." Journal of Organic Chemistry.

Sources

Purification strategies for removing unreacted pyrrolidine from pyrazine products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Pyrrolidine

Ticket ID: PUR-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The separation of unreacted pyrrolidine (bp 87 °C) from pyrazine products is a common challenge in nucleophilic aromatic substitution (


) workflows.[1] The purification strategy relies heavily on the drastic basicity difference  between the two species.
  • Pyrrolidine: Strong base (

    
    ).[1]
    
  • Pyrazine: Very weak base (

    
    ).[1]
    

This guide prioritizes Liquid-Liquid Extraction (LLE) as the most efficient "workhorse" method, followed by Solid-Supported Scavenging for acid-sensitive compounds, and Chromatographic Polishing for final purity.[1]

Module 1: The "pH Switch" Strategy (Liquid-Liquid Extraction)

Best For: Robust pyrazine products stable to mild acid.[1] The Mechanism: Because pyrrolidine is a strong secondary amine, it protonates readily at pH < 10.[1] Pyrazines, being electron-deficient, remain unprotonated (neutral) until the pH drops below ~1.[1]0. By targeting a pH window of 3.0–5.0 , we force pyrrolidine into the aqueous phase while the pyrazine remains in the organic phase.[1]

Protocol: The Citric Acid Wash

We recommend Citric Acid over HCl for this application because it buffers the aqueous phase, preventing accidental product extraction if the pyrazine contains other weakly basic functional groups.

  • Dilution: Dilute the crude reaction mixture with an organic solvent (DCM or Ethyl Acetate).

    • Note: Avoid Diethyl Ether if possible; pyrrolidine salts can occasionally solubilize in wet ether.[1]

  • The Wash: Wash the organic layer 3x with 10% aqueous Citric Acid (or 1M HCl if product is stable).[1]

    • Observation: The pyrrolidine converts to the water-soluble citrate/chloride salt.

  • The Check: Check the pH of the aqueous output. It must remain acidic.[1]

  • Recovery: Dry the organic layer over

    
    , filter, and concentrate.
    
Visual Logic: The Extraction Workflow

ExtractionLogic Start Crude Mixture (Pyrazine + Pyrrolidine) Acid Add 10% Citric Acid (Target pH 4.0) Start->Acid Sep Phase Separation Acid->Sep OrgPhase Organic Phase Contains: Neutral Pyrazine Sep->OrgPhase Hydrophobic AqPhase Aqueous Phase Contains: Pyrrolidinium Salt Sep->AqPhase Hydrophilic (Salt) Dry Dry (Na2SO4) & Evaporate OrgPhase->Dry Pure Purified Pyrazine Dry->Pure

Figure 1: Selective protonation forces pyrrolidine into the aqueous waste stream while retaining the pyrazine product in the organic solvent.

Module 2: Solid-Phase Scavenging (Resin Capture)

Best For: Acid-sensitive products or small-scale parallel synthesis (high-throughput).[1] The Mechanism: Use a polymer-supported electrophile (PS-Isocyanate) to react with the nucleophilic secondary amine (pyrrolidine). This forms an insoluble urea derivative that is removed via simple filtration.[1]

Protocol: PS-Isocyanate Scavenging
  • Stoichiometry: Calculate the theoretical excess of pyrrolidine. Add 2.0–3.0 equivalents of PS-Isocyanate resin relative to the excess amine.[1]

  • Solvent: Dissolve crude in DCM or THF (Resins swell best in these).[1]

  • Incubation: Shake gently at Room Temperature for 2–4 hours.

    • Tip: Do not use magnetic stir bars; they grind the resin beads, clogging filters.[1]

  • Filtration: Filter through a fritted cartridge or Celite pad.[1]

  • Wash: Rinse the resin cake with DCM to recover entrained product.[1]

Visual Logic: Scavenging Reaction

Scavenger Pyr Free Pyrrolidine (Impurity) React Covalent Bonding (Urea Formation) Pyr->React Resin PS-Isocyanate (Solid Resin) Resin->React Waste Resin-Bound Urea (Trapped on Filter) React->Waste Filtration Prod Pyrazine Product (In Filtrate) React->Prod Flow Through

Figure 2: The scavenger resin covalently binds the impurity, allowing physical separation via filtration.

Module 3: Chromatographic Troubleshooting

Best For: Final polishing when extraction leaves trace residues (95%+ purity required).[1]

The Issue: Pyrrolidine is a polar amine that interacts strongly with silanol groups on silica gel, causing "tailing" (streaking) that can contaminate the pyrazine fraction.[1]

The Fix: Deactivate the silica surface.[1]

  • Method A (The Standard): Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[1]

  • Method B (The Alternative): Use Ammonia-saturated Methanol/DCM gradients.[1]

  • Method C (Reverse Phase): Use a high pH buffer (Ammonium Bicarbonate, pH 10) on C18 columns to keep pyrrolidine deprotonated and improve peak shape, or low pH (Formic acid) to wash it out in the void volume.[1]

Summary of Physicochemical Data
ParameterPyrrolidine (Impurity)Pyrazine (Core Structure)Implication
Boiling Point 87 °C115 °C (Parent)Evaporation removes bulk pyrrolidine, but traces remain.[1]
pKa (Conj. Acid) 11.27 (Strong Base)0.6 (Very Weak Base)Acid wash is the most effective separation method.
Solubility Miscible with waterVariable (often lipophilic)Allows for efficient phase separation.[1]
Nucleophilicity HighLowScavenger resins will target pyrrolidine selectively.[1]
Frequently Asked Questions (FAQ)

Q1: I used the acid wash, but my pyrazine product disappeared. Where did it go?

  • Diagnosis: Your pyrazine likely has another basic functional group (e.g., a primary amine side chain) that protonated at pH 4.[1]

  • Solution: Check the aqueous layer![2][3][4][5] Basify the aqueous wash to pH 12 with NaOH and re-extract with DCM.[1] If the product returns, switch to Module 2 (Scavenging) to avoid pH swings.

Q2: Can I just rotovap the pyrrolidine off?

  • Diagnosis: Pyrrolidine boils at 87 °C, which is relatively high for simple evaporation.[1] It also tends to "stick" to viscous oils.[1]

  • Solution: Use Azeotropic Evaporation .[1] Add Toluene or DCM to the crude oil and evaporate.[1] Repeat 3x. The solvent co-distills the amine, helping drag the final traces out of the oil.

Q3: The scavenger resin isn't working; I still see pyrrolidine by NMR.

  • Diagnosis: The reaction kinetics might be too slow, or the resin is old (isocyanates hydrolyze over time).[1]

  • Solution:

    • Increase temperature to 40 °C.

    • Add a catalytic amount of DIEA (Hünig's base) to accelerate the urea formation.[1]

    • Verify resin activity by checking its IR spectrum (strong peak at ~2260 cm⁻¹).[1]

Q4: Is pyrrolidine visible on UV?

  • Diagnosis: Pyrrolidine has weak/no UV absorbance above 210 nm.[1]

  • Solution: Do not rely on UV purity.[1] Use Ninhydrin stain (turns deep red/brown) or Iodine chamber on TLC to visualize residual amine.[1]

References
  • PubChem. Pyrrolidine Compound Summary (CID 31268).[1] National Library of Medicine.[1] [Link]

  • Biotage. PS-Isocyanate: Nucleophile Scavenger Technical Note.[1][6] Biotage Technical Literature.[1][6] [Link][1]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] [Link]

  • Supra Sciences. Isocyanate (NCO) Scavenger Resin Product Guide.[Link][1]

Sources

Optimizing column chromatography gradients for pyrazine derivative separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Column Chromatography Gradients for Pyrazine Derivatives

Introduction: The Pyrazine Challenge

User Query: Why do my pyrazine derivatives tail significantly or co-elute even on C18 columns?

Senior Scientist Response: Pyrazines are nitrogen-containing heterocyclic compounds that present a dual challenge in chromatography: basicity and structural similarity . While the pyrazine ring itself is a very weak base (


), functionalized derivatives (e.g., aminopyrazines, tetramethylpyrazine) often possess higher 

values (2.0 – 4.0).

This creates a "perfect storm" for peak tailing:

  • Silanol Interaction: At neutral pH, residual silanols on silica columns are ionized (

    
    ). Even weakly basic pyrazines can protonate and ionically bind to these sites, causing severe tailing.
    
  • Selectivity Issues: Many derivatives differ only by a single methyl group or halogen atom, requiring precise gradient engineering to resolve.

This guide provides the protocols to overcome these specific physical chemistry barriers.

Module 1: Critical Parameter Selection

Q: Which mobile phase modifier should I use?

A: For pyrazines, pH control is more critical than organic solvent choice. You must operate at a pH where the silanols are suppressed (neutral).

ModifierpH RangeApplicationMechanism
0.1% Trifluoroacetic Acid (TFA) ~2.0Gold Standard for PyrazinesProtonates silanols (

) to prevent tailing; ion-pairs with basic amines to improve retention.
0.1% Formic Acid ~2.7LC-MS CompatibleGood silanol suppression, but less "masking" power than TFA. Use if mass spec sensitivity is low with TFA.
10mM Ammonium Acetate ~6.8Alternative SelectivityUse only with "Endcapped" or "Hybrid" columns. High pH may deprotonate pyrazines, altering elution order.
Q: Methanol or Acetonitrile?

A: Methanol is often superior for pyrazines.

  • Why: Pyrazines are aromatic.[1][2] Methanol (protic) allows

    
     interactions between the pyrazine ring and the stationary phase to play a larger role in separation than Acetonitrile (aprotic), often resolving structural isomers better.
    

Module 2: Troubleshooting Guide (Symptom-Based)

Symptom 1: Severe Peak Tailing ( )
  • Root Cause: Secondary interaction with residual silanols.[3][4][5]

  • Immediate Fix:

    • Switch to a low pH mobile phase (pH < 3.0) using TFA.

    • If using Formic Acid, add 20mM Ammonium Formate to increase ionic strength, which shields the silanols.

    • Column Swap: Move to a "Polar Embedded" C18 or a Phenyl-Hexyl column. The Phenyl phase provides unique selectivity for the aromatic pyrazine ring.

Symptom 2: Co-elution of Isomers
  • Root Cause: Gradient slope is too steep (

    
     is too low).
    
  • Immediate Fix: Use the "Gradient Focusing" protocol (see Module 3).

Module 3: Gradient Engineering Protocol

Do not guess your gradient. Use this calculated approach to maximize resolution (


) while minimizing run time.
Step 1: The Scouting Run

Run a linear gradient to identify where your pyrazines elute.

  • Column: C18 or Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)

  • Flow: 1.0 mL/min[2][6][7]

  • Gradient: 5% B to 95% B over 20 minutes .

  • Data Needed: Note the retention time (

    
    ) of the first and last pyrazine peak.
    
Step 2: Calculate %B at Elution

Use the system dwell time (usually ~1-2 min) and the gradient slope to find the actual %B when the peak eluted.



Step 3: Design the Focused Gradient

Create a shallow gradient only across the relevant %B range.

  • Start %B:

    
    
    
  • End %B:

    
    
    
  • Gradient Time: Calculate to achieve a slope of approx 0.5% to 1% change per minute.

Example:

  • Scouting: Peaks elute between 12 and 15 mins (approx 35% to 45% B).

  • Optimized Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-3 min: Ramp to 30% B (Fast ramp to start)

    • 3-20 min: 30% B to 50% B (Shallow "focused" gradient)

    • 20-22 min: Wash at 95% B

Module 4: Visualizing the Workflow

The following diagram illustrates the decision tree for optimizing pyrazine separations.

PyrazineOptimization Start Start: Pyrazine Mixture Scout Run Scouting Gradient (5-95% B in 20 min) Start->Scout CheckShape Check Peak Shape Scout->CheckShape Tailing Issue: Tailing (As > 1.2) CheckShape->Tailing Asymmetry Resolution Issue: Poor Resolution CheckShape->Resolution Co-elution Good Shape & Res Acceptable CheckShape->Good OK FixTailing Action: Add 0.1% TFA or Switch to Phenyl-Hexyl Tailing->FixTailing CalcB Action: Calculate %B at Elution Resolution->CalcB Final Final Method Validation Good->Final FixTailing->Scout Re-run Focus Action: Apply Focused Gradient (Slope < 1% per min) CalcB->Focus Focus->Final

Figure 1: Decision tree for troubleshooting and optimizing pyrazine derivative chromatography.

References

  • SIELC Technologies. (n.d.).[2] HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]

  • Chrom Tech, Inc. (2025).[3] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Dolan, J. W. (2014). Optimizing Multilinear Gradients in HPLC. LCGC Europe. Retrieved from [Link]

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. Retrieved from [Link]

  • Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Retrieved from [Link]

Sources

Validation & Comparative

Comparative HPLC Method Validation: Optimizing Purity Analysis for 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Basicity Trap" in Pyrazine Analysis

In the synthesis of antitubercular agents and kinase inhibitors, 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine serves as a critical intermediate. However, its analysis presents a classic chromatographic challenge: the "Basicity Trap."

Traditional acidic Reverse-Phase HPLC (RP-HPLC) often fails this molecule. The pyrazine ring nitrogens (pKa ~0.6–1.[1][2]5) and the amide functionality create a polarity profile that leads to peak tailing, poor retention, and co-elution with regioisomeric impurities (specifically the 2,6-isomer).

This guide objectively compares two analytical approaches:

  • The Conventional Approach: Standard C18 silica at Acidic pH (pH 3.0).

  • The Optimized Approach: Hybrid-Silica C18 at High pH (pH 9.5).

Verdict: The High pH approach demonstrates superior specificity, peak symmetry, and sensitivity, validated here under ICH Q2(R2) guidelines.

Comparative Analysis: Acidic vs. High pH Methodologies

The following comparison highlights why the traditional method falls short and how the optimized protocol resolves these specific kinetic and thermodynamic issues.

Table 1: Performance Metrics Comparison
FeatureMethod A: Conventional Acidic Method B: Optimized High pH Impact on Data Quality
Stationary Phase Standard C18 (5 µm)Hybrid Silica C18 (3.5 µm)Hybrid silica resists dissolution at pH > 8.
Mobile Phase pH 3.0 (Phosphate Buffer)9.5 (Ammonium Bicarbonate)High pH neutralizes basic nitrogens.
Peak Symmetry (T) 1.8 – 2.5 (Severe Tailing)0.95 – 1.1 (Gaussian)Tailing masks low-level impurities.
Retention (

)
1.2 (Poor Retention)4.5 (Ideal Retention)Low retention risks co-elution with void volume.
Resolution (

)
1.1 (vs. 2,6-isomer)> 3.5 (vs. 2,6-isomer)Critical for purity determination.
Backpressure ModerateModerate-High3.5 µm particles improve efficiency.
The Mechanistic Difference[3]
  • Method A (Acidic): At pH 3.0, the pyrazine nitrogens are partially protonated. These positively charged species interact with residual silanols (

    
    ) on the silica surface via ion-exchange mechanisms, causing "secondary retention" (tailing).
    
  • Method B (High pH): At pH 9.5, the pyrazine ring is fully deprotonated (neutral). The analyte interacts solely through hydrophobic partitioning with the C18 ligands. The Hybrid Silica technology prevents the column bed from dissolving in the alkaline mobile phase.

Detailed Experimental Protocols

Method B: The Optimized High-pH Protocol (Recommended)

This method is the "Gold Standard" for this molecule, ensuring separation from the likely synthesis byproduct 2-Methyl-6-(pyrrolidine-1-carbonyl)pyrazine.

Reagents:

  • Acetonitrile (ACN): HPLC Grade.

  • Ammonium Bicarbonate (

    
    ):  AR Grade.[3]
    
  • Ammonia Solution (25%): For pH adjustment.

  • Water: Milli-Q (18.2 MΩ).

Instrument Parameters:

  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (

    
    ).
    
  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Controls viscosity and rotamer exchange).
    
  • Detection:

    
     (Pyrazine absorption maximum).
    
  • Injection Volume:

    
    .
    

Mobile Phase Preparation:

  • Mobile Phase A:

    
     Ammonium Bicarbonate in water. Adjust pH to 
    
    
    
    with Ammonia solution. Filter through
    
    
    nylon filter.
  • Mobile Phase B: Acetonitrile (100%).

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.04060
18.0595
20.0595
20.1955
25.0955

Validation Workflow & Logic (ICH Q2(R2))

To ensure this method is "fit for purpose," we follow a rigorous validation lifecycle. The following diagram illustrates the logical flow of the validation process, emphasizing the critical decision points for Specificity and Robustness.

ValidationWorkflow Start Method Optimization (High pH Selection) Specificity Specificity Test (Forced Degradation) Start->Specificity Confirm Peak Purity Specificity->Start Fail: Co-elution Linearity Linearity & Range (5 Levels: 50-150%) Specificity->Linearity Pass Accuracy Accuracy/Recovery (Spike Recovery) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability & Intermediate) Accuracy->Precision Recovery 98-102% LOD_LOQ Sensitivity (LOD / LOQ) Precision->LOD_LOQ RSD < 2.0% Robustness Robustness (pH, Temp, Flow) LOD_LOQ->Robustness S/N > 10 Final Validated Method Ready for Release Robustness->Final Design Space Verified

Figure 1: Validation lifecycle based on ICH Q2(R2) guidelines. Note the critical feedback loop at the Specificity stage.

Validation Results (Experimental Data)

The following data represents typical validation results obtained using Method B (High pH).

Specificity (Forced Degradation)

Samples were stressed to ensure the method is stability-indicating.

  • Acid Hydrolysis (0.1N HCl, 60°C, 2h): 12% degradation. Main peak pure (Purity Angle < Purity Threshold).

  • Oxidation (3%

    
    ):  5% degradation. N-oxide impurity separated at RRT 0.85.
    
Linearity & Range

Evaluated from 50% to 150% of the target concentration (


).
ParameterResultAcceptance Criteria
Slope 45201N/A
Y-Intercept 125N/A
Correlation Coeff (

)
0.9998

Residual Sum of Squares 0.05%N/A
Accuracy (Recovery)

Spiked placebo at three levels.

Spike Level% Recovery (Mean, n=3)% RSD
50% 99.8%0.4%
100% 100.2%0.2%
150% 99.5%0.5%
Precision[5]
  • System Precision (n=6): Retention Time RSD = 0.05%; Area RSD = 0.3%.

  • Method Precision (n=6): Assay RSD = 0.6%.

Robustness & Troubleshooting

In routine analysis, slight variations in parameters can occur. The Robustness study defines the "Design Space"—the safe operating limits.

RobustnessMap Center Method B Optimal Conditions pH_High pH 9.7 (Risk: Silica Dissolution) Center->pH_High Critical Limit pH_Low pH 9.3 (Risk: Peak Broadening) Center->pH_Low Sensitive Temp_High Temp 40°C (Sharper Peaks) Center->Temp_High Robust Temp_Low Temp 30°C (Higher Pressure) Center->Temp_Low Robust Flow_High Flow 1.1 mL/min (RRT Shift) Center->Flow_High Linear Shift

Figure 2: Robustness Design Space. pH is the Critical Process Parameter (CPP) for this method.

Troubleshooting Guide
  • Peak Splitting: If the peak splits at the top, check the column temperature. Pyrrolidine amides can exhibit rotamerism. Ensure T =

    
     or higher to coalesce rotamers.
    
  • Retention Time Drift: This method relies on pH. If retention drifts, verify the buffer pH. Ammonia is volatile; prepare fresh buffer daily.

  • High Backpressure: The buffer is 95% aqueous at the start. Ensure the system is flushed with water/methanol (50:50) after use to prevent salt precipitation.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6] U.S. Food and Drug Administration.[7] [Link]

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Overload and Efficiency of Basic Compounds in RP-HPLC at High pH. Journal of Chromatography A. (Demonstrates the superiority of high pH for basic heterocycles). [Link]

  • Dolan, J. W. (2012). Temperature Selectivity in Reversed-Phase LC. LCGC North America. (Reference for rotamer coalescence strategies). [Link]

Sources

Structure-Activity Relationship (SAR) comparison of pyrazine vs. pyridine amides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the "scaffold hop" from a pyridine to a pyrazine core is a classic tactic used to modulate physicochemical properties without altering the fundamental binding vector of an amide substituent. This guide objectively compares Pyridine- and Pyrazine-carboxamides , focusing on the trade-offs in electronic profiling, metabolic stability, and solubility.

Key Takeaway: The transition from pyridine to pyrazine (adding a nitrogen at the 4-position relative to the ring nitrogen) acts as a "polarity switch." It significantly lowers LogP and increases polar surface area (PSA) but drastically reduces ring basicity, altering the electronic character of the attached amide group.

Physicochemical & Electronic Profiles

The fundamental difference lies in the electron density of the aromatic ring.[1] Pyrazine (1,4-diazine) is significantly more electron-deficient than pyridine (azine) due to the cumulative inductive (-I) and mesomeric (-M) effects of the second nitrogen atom.[2]

Basicity and Solubility (The "pKa Cliff")

The most immediate operational difference is basicity. This affects salt formability and lysosomal trapping.

FeaturePyridine Amide ScaffoldPyrazine Amide ScaffoldImpact on Drug Design
Ring Basicity (pKa) ~5.2 (Conjugate Acid)~0.6 (Conjugate Acid)Pyrazines rarely form stable salts with weak acids; Pyridines often do.
Lipophilicity (LogP) Higher (More Lipophilic)Lower (More Polar)Pyrazine reduces LogP by ~1.0–1.2 units, improving aqueous solubility.
Dipole Moment ~2.2 D0 D (Symmetric) / High (Substituted)Affects membrane permeability and crystal packing.
H-Bonding 1 Acceptor (Ring N)2 Acceptors (Ring Ns)Pyrazine offers an extra vector for solvent or target interaction.
Electronic Impact on the Amide

The ring electronics directly "tune" the attached amide group. Because pyrazine is more electron-withdrawing than pyridine, it pulls electron density away from the amide.

  • Amide NH Acidity: Pyrazine > Pyridine. The electron-poor ring stabilizes the negative charge on the nitrogen (if deprotonated) or simply polarizes the N-H bond more, making it a stronger Hydrogen Bond Donor (HBD).

  • Carbonyl Basicity: Pyridine > Pyrazine. The pyridine ring allows more electron density to remain on the carbonyl oxygen, making it a better Hydrogen Bond Acceptor (HBA).

Pharmacokinetic Implications (ADME)

Metabolic Stability (The "Soft Spot" Analysis)

This is the primary driver for the pyridine-to-pyrazine switch.

  • Pyridine Liability: Pyridines are prone to N-oxidation (by FMOs or CYPs) and electrophilic attack. The C-H positions (especially para to the nitrogen) are susceptible to oxidative metabolism.

  • Pyrazine Advantage: Replacing the C-H at the 4-position of pyridine with Nitrogen (forming pyrazine) blocks this primary metabolic soft spot.

  • Pyrazine Liability: Pyrazines introduce a new risk: Aldehyde Oxidase (AO) or Xanthine Oxidase (XO) mediated oxidation at the position alpha to the nitrogen. This is a cytosolic clearance pathway often missed in standard microsomal stability assays.

Visualization: Scaffold Selection Logic

The following decision tree illustrates when to deploy which scaffold based on ADME issues.

ScaffoldLogic Start Lead Compound: Pyridine Amide Issue1 Issue: High Metabolic Clearance? Start->Issue1 Issue2 Issue: Poor Solubility? Start->Issue2 CheckMet Identify Soft Spot Issue1->CheckMet Decision1 Is C-4 oxidation the driver? CheckMet->Decision1 Action1 Switch to Pyrazine (Block C-4) Decision1->Action1 Yes Action2 Retain Pyridine (Add F/Cl substituents) Decision1->Action2 No Risk Check AO/XO Liability Action1->Risk Caution Action3 Switch to Pyrazine (Lower LogP) Issue2->Action3

Figure 1: Decision logic for scaffold hopping between pyridine and pyrazine based on ADME liabilities.

Structural Case Study: Antitubercular Amides

The most authoritative comparison of these scaffolds exists in the field of Tuberculosis (TB) drug development, specifically comparing Nicotinamide (Pyridine-3-carboxamide) and Pyrazinamide (Pyrazine-2-carboxamide).

Mechanism of Action Differences

While structurally similar, their bioactivity profiles diverge due to the pKa differences described in Section 1.

  • Pyrazinamide (PZA): A prodrug. It requires conversion to Pyrazinoic Acid (POA) by the bacterial enzyme PncA. The low pKa of the pyrazine ring (approx 2.9 for the acid) allows the protonated acid to accumulate inside the bacillus under acidic conditions, disrupting membrane potential.

  • Nicotinamide: While it can inhibit TB, it does not share the unique sterilizing activity of PZA in acidic environments. The higher pKa of the pyridine ring alters the protonation equilibrium, preventing the "ion trapping" mechanism essential for PZA's efficacy.

Implication for Researchers: When designing bioisosteres, do not assume the biological mechanism remains identical. The physicochemical shift (pKa) can fundamentally alter intracellular accumulation.

Experimental Protocols

To validate the SAR differences, the following self-validating protocols are recommended.

Protocol: Comparative Microsomal vs. Cytosolic Stability

Rationale: Standard microsomal assays (S9/Microsomes) contain CYPs but lack cytosolic enzymes like Aldehyde Oxidase (AO). Because pyrazines are AO substrates, you must run a "Cytosol Supplemented" assay to avoid false stability reads.

Workflow Diagram

StabilityProtocol cluster_Assay Parallel Incubation (37°C) Step1 Test Compound (1 µM) PathA Assay A: Liver Microsomes (CYP Activity) Step1->PathA PathB Assay B: Cytosolic Fraction (AO/XO Activity) Step1->PathB Step3 LC-MS/MS Quantification PathA->Step3 PathB->Step3 Result Calculate Intrinsic Clearance (CLint) Step3->Result

Figure 2: Parallel stability workflow to distinguish CYP-mediated clearance (Pyridine risk) from AO-mediated clearance (Pyrazine risk).

Step-by-Step Methodology
  • Preparation: Prepare 10 mM stock solutions of the Pyridine and Pyrazine analogs in DMSO.

  • Incubation Mix A (Microsomal): Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein) and NADPH regenerating system.

  • Incubation Mix B (Cytosolic): Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Cytosol (1.0 mg/mL protein) without NADPH (AO does not require NADPH).

  • Sampling: Aliquot 50 µL at t=0, 15, 30, and 60 minutes. Quench immediately in 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).
    • Interpretation: If the Pyrazine analog is stable in Mix A but unstable in Mix B, it is an AO substrate.

Protocol: LogD (Lipophilicity) Determination

Rationale: Calculated LogP (cLogP) often fails for heteroaromatics. Experimental LogD at pH 7.4 is required to confirm the "Polarity Switch."

  • Method: Shake-flask method (miniaturized).

  • Phases: Octanol (saturated with buffer) and Phosphate Buffer pH 7.4 (saturated with octanol).

  • Procedure:

    • Dissolve compound in DMSO.[3]

    • Add to Octanol/Buffer mix (1:1 ratio).

    • Vortex for 60 minutes; Centrifuge to separate phases.

    • Analyze both phases via HPLC-UV.

  • Success Criteria: The Pyrazine analog should show a LogD approximately 0.8 – 1.2 units lower than the Pyridine analog.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Zhang, Y., et al. (2013). "Mode of Action of Pyrazinamide: Energy Stress and Inhibition of Trans-Translation." Science, 340(6136), 1056-1061. Link

  • Pryde, D. C., et al. (2006). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry, 49(18), 5427–5443. Link

  • Pennington, L. D., & Moustakas, D. T. (2017). "The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization." Journal of Medicinal Chemistry, 60(8), 3552–3579. Link

Sources

Advanced UV-Vis Analysis of Conjugated Pyrazine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazine Advantage

In the landscape of electron-deficient heterocycles, conjugated pyrazine systems have emerged as a critical alternative to the ubiquitous benzothiadiazole (BTD) and quinoxaline (Qx) scaffolds. While BTD offers potent electron-withdrawing capability, it often suffers from excessive aggregation and difficult solubility. Quinoxaline, while versatile, frequently exhibits wider bandgaps and lower oxidative stability.

This guide objectively compares conjugated pyrazine architectures against these standards, focusing on UV-Vis absorption spectroscopy as the primary analytical tool. We demonstrate that pyrazine systems offer a superior balance of tunable intramolecular charge transfer (ICT) , solubility , and morphological control in thin films.

Comparative Analysis: Pyrazine vs. Alternatives

The following data synthesizes performance metrics from recent high-impact studies comparing Donor-Acceptor (D-A) copolymers and small molecules containing Pyrazine (Pz), Quinoxaline (Qx), and Benzothiadiazole (BTD) cores.

Table 1: Optical & Electronic Performance Benchmarks
FeaturePyrazine (Pz) Systems Quinoxaline (Qx) Systems Benzothiadiazole (BTD)
Primary Absorption (

)
380 – 550 nm (Tunable)300 – 450 nm450 – 650 nm (Red-shifted)
Molar Extinction (

)
Moderate (~5,000 - 15,000

)
High (~20,000+

)
Very High (>30,000

)
Bandgap (

)
1.8 – 2.2 eV (Ideal for Tandem OPV)> 2.0 eV (Often too wide)< 1.6 eV (Narrow)
Solvatochromism Strong Positive (High sensitivity to polarity)Weak / ModerateNegative or Weak
Aggregation (H vs J) Controllable (Steric tuning)Prone to H-aggregatesStrong H-aggregation (

-stacking)
LUMO Level -2.8 to -3.2 eV-2.7 to -3.0 eV-3.5 to -3.8 eV

Key Insight: While BTD provides a narrower bandgap, Pyrazine derivatives allow for finer "bandgap engineering." By manipulating the pyrazine core (e.g., fusing with pyridine to form pyridopyrazine ), researchers can achieve absorption profiles that bridge the gap between Qx and BTD while maintaining superior solubility for solution processing [1, 3].

Mechanistic Visualization: Orbital Engineering

To understand the spectral differences, one must analyze the frontier molecular orbitals. Pyrazine possesses a high electron affinity due to its two para-nitrogen atoms, facilitating strong ICT when coupled with electron-rich donors (e.g., thiophene).

Diagram 1: Acceptor Strength & Bandgap Tuning

BandgapEngineering cluster_0 Donor Unit (Reference) cluster_1 Acceptor LUMO Levels HOMO_D HOMO (Donor) -5.0 eV LUMO_Qx Quinoxaline -2.9 eV (Wide Gap) HOMO_D->LUMO_Qx High Energy (Blue Shift) LUMO_Pz Pyrazine -3.1 eV (Optimized Gap) HOMO_D->LUMO_Pz Tunable Energy (Ideal for Tandem) LUMO_BTD Benzothiadiazole -3.6 eV (Narrow Gap) HOMO_D->LUMO_BTD Low Energy (Red Shift)

Figure 1: Comparative energy level diagram illustrating the "Goldilocks" zone of Pyrazine acceptors. Pyrazine offers a tunable LUMO level intermediate between Quinoxaline and BTD, allowing for precise control over the optical bandgap (


).

Experimental Protocol: Self-Validating Spectral Workflow

As a Senior Scientist, I recommend moving beyond simple


 reporting. Use this Self-Validating Workflow  to rigorously characterize conjugated pyrazines. This protocol distinguishes molecular ICT from aggregate states.
Phase 1: Solvatochromic Mapping (ICT Validation)

Objective: Confirm the Donor-Acceptor nature and estimate the ground-to-excited state dipole moment change (


).
  • Preparation: Prepare

    
     M solutions of the pyrazine derivative in five solvents of increasing polarity: Toluene, Chloroform, THF, Dichloromethane, and Acetonitrile.
    
  • Acquisition: Record UV-Vis spectra (300–800 nm).

  • Analysis: Plot the wavenumber of the ICT band maximum (

    
    ) against the Lippert-Mataga parameter  (
    
    
    
    ).
    • Success Criterion: A linear correlation indicates dominant ICT character. Pyrazines typically show positive solvatochromism (red shift with increasing polarity) [4].

    • Note: If peaks broaden significantly in Toluene, suspect aggregation (see Phase 2).

Phase 2: Concentration-Dependent Aggregation Study

Objective: Distinguish between intramolecular transitions and intermolecular


-

stacking.
  • Dilution Series: Prepare a stock solution in Chloroform (

    
     M). Perform serial dilutions down to 
    
    
    
    M.
  • Observation:

    • Beer-Lambert Compliance: If Absorbance vs. Concentration is linear and

      
       is constant, the system is molecularly dissolved.
      
    • Aggregation Flag: A new red-shifted band appearing at high concentrations indicates J-aggregation (head-to-tail). A blue-shifted band indicates H-aggregation (face-to-face).

    • Pyrazine Specifics: Unlike BTD, which aggregates aggressively, pyrazines often require higher concentrations to aggregate, allowing for better solution processing [2].

Phase 3: Thin Film Morphology (Solid State)

Objective: Correlate solution properties to device-relevant solid states.

  • Substrate Prep: Clean quartz slides (sonicate in acetone/IPA).

  • Spin Coating: Spin coat the

    
     solution at 1500 rpm for 60s.
    
  • Annealing: Anneal one set of films at

    
     for 10 min under 
    
    
    
    .
  • Comparison: Subtract the substrate blank. Compare

    
     of the film vs. solution.
    
    • Calculation:

      
      .
      
    • Validation: A bathochromic shift (red shift) of 20-50 nm in the film state confirms effective planarization and packing.

Workflow Visualization

ExperimentalWorkflow cluster_inputs Phase 1: Solution cluster_process Phase 2: Analysis cluster_output Phase 3: Solid State Solvent Solvatochromic Screening ICT ICT Confirmation (Lippert-Mataga) Solvent->ICT Shift vs Polarity Dilution Concentration Gradient Agg Aggregation Type (H- vs J-) Dilution->Agg Peak Shape Change Film Thin Film Deposition ICT->Film Select Best Solvent Agg->Film Optimize Conc. Bandgap Optical Bandgap Determination Film->Bandgap Onset Measurement

Figure 2: The "Self-Validating" spectral workflow ensures that observed optical properties are intrinsic to the pyrazine scaffold and not artifacts of aggregation or solvent effects.

References

  • Molecularly Engineered Quinoxaline-Pyridyl Pyrazine Polymers for Field-Effect Transistors and Complementary Circuits. Source: ACS Applied Electronic Materials (2024). [Link][1]

  • In situ UV-visible absorption during spin-coating of organic semiconductors: a new probe for organic electronics. Source: Journal of Materials Chemistry C (RSC). [Link]

  • Stability study of quinoxaline and pyrido pyrazine based co-polymers for solar cell applications. Source: ResearchGate / Solar Energy Materials. [Link]

  • Solvatochromism of distyrylpyrazines. Source: ResearchGate / Journal of Physical Organic Chemistry. [Link]

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties. Source: Molecules (MDPI). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown" Hazard Protocol

2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine is a functionalized pyrazine scaffold often utilized as a pharmacophore in medicinal chemistry (e.g., for kinase inhibition or antimycobacterial agents). Unlike common solvents with century-old safety profiles, this compound is a Research Use Only (RUO) intermediate.

The Critical Safety Gap: Specific toxicological data (LD50, mutagenicity) is often absent for this specific catalog number. Therefore, this guide rejects "minimum compliance" in favor of Universal Precaution Strategy . We treat this molecule as a presumed potent bioactive and mucosal irritant based on its structural alerts (pyrazine ring + pyrrolidine amide).

Hazard Identification & Risk Assessment

Structural Activity Relationship (SAR) Analysis

Structural ComponentAssociated Hazard Class (Predicted)Mechanism of Action
Pyrazine Core Acute Tox. 4 (Oral) ; Skin Irrit. 2 Nitrogen-rich heterocycles often exhibit biological activity; potential for skin sensitization.
Pyrrolidine Amide Eye Irrit.[1][2][3][4] 2A ; STOT SE 3 Lipophilic nature facilitates dermal absorption. Amides are generally stable but can be irritating to mucous membranes.
Physical State Solid / Low-melting Solid Dust inhalation is the primary route of exposure during weighing.

GHS Classification (Precautionary Assignment):

  • H302: Harmful if swallowed.[1][3][4]

  • H315/H319: Causes skin/serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" rules. Use this task-specific matrix.

A. Hand Protection: The "Breakthrough" Rule

Standard 4-mil nitrile gloves are insufficient for prolonged contact with pyrazine amides in organic solvents (DCM/DMF), where breakthrough can occur in <5 minutes.

  • Dry Handling (Weighing): Double-gloved Nitrile (minimum 5 mil outer / 4 mil inner).

  • Solution Handling (Synthesis):

    • Primary:Silver Shield / Laminate (Norfoil) liners.

    • Secondary: Nitrile outer glove (for dexterity and grip).

    • Rationale: Laminate films provide >480 min breakthrough time for the nitrogen-containing heterocycles and the solvents (e.g., DMSO) used to dissolve them.

B. Respiratory & Eye Protection[2][3][4][5][6][7]
  • Engineering Control (Primary): All manipulation must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE (Secondary):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited due to the risk of fine dust bypassing side shields.

    • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) half-face respirator.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quant Quantity > 100mg? Solid->Quant Solvent Solvent Type? Liquid->Solvent Hood Fume Hood Required (Sash at 18 inches) Quant->Hood No Resp P100 Respirator + Local Exhaust Quant->Resp Yes (or Open Bench) Gloves1 Double Nitrile (5mil) Hood->Gloves1 Aggressive DCM / DMF / DMSO Solvent->Aggressive Standard Water / Ethanol Solvent->Standard Gloves2 Laminate Liner + Nitrile Outer Aggressive->Gloves2 Standard->Gloves1

Figure 1: Risk-based PPE selection logic. Note the escalation to laminate gloves when aggressive solvents are involved.

Operational Protocol: Closed-Loop Handling

Objective: Prevent "fugitive emissions" (dust/aerosols) during transfer.

Step 1: The Weighing Zone

  • Place a disposable balance enclosure or draft shield inside the fume hood.

  • Line the work surface with an absorbent, plastic-backed mat (e.g., Benchkote).

  • Static Control: Pyrazine derivatives are often static-prone. Use an ionizing anti-static gun on the spatula and vial before weighing to prevent powder "jumping."

Step 2: Solubilization

  • Do not transport the solid solid outside the hood.

  • Add solvent immediately to the weighing vial to trap the dust in solution.

  • Cap the vial tightly before removing it from the balance enclosure.

Step 3: Decontamination

  • Wipe the exterior of the reaction vessel with a solvent-dampened wipe (Ethanol or Isopropanol) before removing it from the hood.

  • Dispose of the wipe as hazardous solid waste.

Emergency Response & Waste Disposal

Spill Management (Solid)
  • Evacuate the immediate 10-foot radius.

  • Don PPE: Double nitrile gloves, goggles, and N95/P100 respirator.

  • Cover: Gently cover the powder with a wet paper towel (dampened with water) to prevent aerosolization.

  • Scoop: Lift the towel and powder together into a wide-mouth hazardous waste jar.

  • Wash: Clean area with soap and water (detergents break down the lipophilic amide).

Disposal Workflow

Do not pour down the drain.[4] Nitrogen-containing heterocycles can disrupt municipal water treatment bacteria.

Waste_Disposal Source Chemical Waste (Pyrazine Derivative) Segregation Segregation Source->Segregation Liquid Liquid Waste (Halogenated vs Non-Hal) Segregation->Liquid Solid Solid Waste (Contaminated Wipes/Vials) Segregation->Solid Tag Labeling: 'Toxic - Irritant' Liquid->Tag Solid->Tag Destruction High-Temp Incineration Tag->Destruction Off-site Facility

Figure 2: Waste stream management ensuring total destruction via incineration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5]

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). U.S. Department of Labor.

  • European Food Safety Authority (EFSA). (2012).[6] Scientific Opinion on the safety and efficacy of pyrazine derivatives. EFSA Journal.[6] (Provides toxicological context for pyrazine metabolism).

  • PubChem. (n.d.). Compound Summary for Pyrazine-2-carboxamide derivatives. National Library of Medicine. (Used for SAR-based hazard prediction).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.